Product packaging for 2,3-Dimethylphenylboronic acid(Cat. No.:CAS No. 183158-34-1)

2,3-Dimethylphenylboronic acid

Cat. No.: B067271
CAS No.: 183158-34-1
M. Wt: 149.98 g/mol
InChI Key: ZYYANAWVBDFAHY-UHFFFAOYSA-N
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Description

2,3-Dimethylphenylboronic acid is a high-purity boronic acid derivative that serves as a critical building block in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura reaction, where it acts as an efficient coupling partner with various organic electrophiles (e.g., aryl or vinyl halides) to form biaryl and other C-C bonds with high fidelity and functional group tolerance. The steric and electronic properties imparted by the two adjacent methyl groups on the phenyl ring make this compound a valuable scaffold for constructing complex molecular architectures with specific spatial demands. This reagent is extensively utilized in medicinal chemistry for the synthesis of compound libraries in drug discovery programs, and in materials science for the development of organic semiconductors, liquid crystals, and ligands for catalysis. Researchers value this boronic acid for its role in introducing the sterically hindered 2,3-dimethylphenyl moiety, which can significantly influence the pharmacokinetic properties, binding affinity, and metabolic stability of target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BO2 B067271 2,3-Dimethylphenylboronic acid CAS No. 183158-34-1

Properties

IUPAC Name

(2,3-dimethylphenyl)boronic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11BO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYANAWVBDFAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378432
Record name 2,3-Dimethylphenylboronic acid
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Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183158-34-1
Record name 2,3-Dimethylphenylboronic acid
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Record name 2,3-Dimethylphenylboronic acid
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Record name (2,3-dimethylphenyl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for 2,3-dimethylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known as 2,3-dimethylbenzeneboronic acid, is an organoboron compound widely utilized in organic synthesis.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 183158-34-1[2]
Molecular Formula C₈H₁₁BO₂[1][2]
Molecular Weight 149.98 g/mol [1]
Melting Point 174-180 °C[3]
Boiling Point (Predicted) 312.6±52.0 °C[3]
Density (Predicted) 1.07±0.1 g/cm³[3]
Appearance White to light yellow crystalline powder[4]
Solubility Soluble in Methanol

Structural Identifiers:

IdentifierValueReference
SMILES Cc1cccc(B(O)O)c1C[1]
InChI 1S/C8H11BO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,10-11H,1-2H3[1]
InChIKey ZYYANAWVBDFAHY-UHFFFAOYSA-N[2]

Reactivity and Key Applications

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[5][6] This reaction is fundamental in synthesizing biaryl compounds, which are important structural motifs in many functional materials and biologically active compounds.[5]

Beyond Suzuki coupling, it serves as a reactant for:

  • Amide formation: It can react with amide groups.[1]

  • Arene synthesis: It reacts with other aryl boronic acids to form arenes.[1]

  • Nucleophilic additions: It can be used as a nucleophile in bioisosteric replacement reactions for the synthesis of complex molecules like pyridine compounds and carbazoles.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of an aryl halide with this compound. The specific conditions (catalyst, base, solvent, temperature) may require optimization depending on the substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (typically 1.05-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, Ethanol, Water mixtures)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add the aryl halide, this compound, and the base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the palladium catalyst to the mixture under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (often reflux) and stir until the reaction is complete, as monitored by TLC or GC/MS.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup. Typically, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl product.

Synthesis of this compound

The synthesis of alkyl-phenylboronic acids is often achieved through the Grignard reagent method.[7] This involves the reaction of the corresponding Grignard reagent (2,3-dimethylphenylmagnesium bromide, formed from 2,3-dimethylbromobenzene and magnesium) with a trialkyl borate, followed by acidic hydrolysis.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

  • ¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the structure and purity. While specific spectra for this compound are not detailed in the provided results, typical spectra for related compounds are available, and dedicated chemical databases like ChemicalBook provide access to this data.[8]

  • IR Spectroscopy: Infrared spectroscopy helps identify functional groups. For boronic acids, characteristic bands for O-H stretching (broad) and B-O stretching are expected.[9] Conformance to an infrared spectrum is a quality control parameter for commercial products.[4]

Safety and Handling

This compound requires careful handling due to its potential health hazards.

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315).[10][11][12]

  • Eye Irritation: Causes serious eye irritation (H319).[10][11][12]

  • Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10][11] Use a dust mask or work in a well-ventilated area.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[11][12] Avoid breathing dust.[10] Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.[10][11] It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[3]

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X      L₂ pd0->pd_complex aryl_halide Ar-X (Aryl Halide) aryl_halide->pd_complex transmetalation Transmetalation pd_intermediate Ar-Pd(II)-Ar'      L₂ pd_complex->pd_intermediate boronic_acid Ar'-B(OH)₂ (2,3-Dimethylphenyl- boronic acid) boronic_acid->pd_intermediate base Base (e.g., K₂CO₃) base->pd_intermediate pd_intermediate->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Biaryl Product) pd_intermediate->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylphenylboronic acid is a valuable reagent in organic synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Its application is crucial in the development of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, detailing the experimental protocol, and presenting relevant quantitative data.

Introduction

Arylboronic acids are a class of organoboron compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups. Their stability, low toxicity, and broad functional group tolerance make them indispensable in modern synthetic chemistry. This compound, with its specific substitution pattern, offers unique steric and electronic properties that are leveraged in the targeted synthesis of complex biaryl compounds. The most common and reliable method for its preparation involves the Grignard reaction, starting from the corresponding aryl halide.

Primary Synthesis Pathway: The Grignard Reaction

The synthesis of this compound is most effectively achieved through the formation of a Grignard reagent from 1-bromo-2,3-dimethylbenzene, followed by its reaction with a trialkyl borate ester and subsequent hydrolysis. This multi-step process is a well-established method for the preparation of a wide range of arylboronic acids.

Reaction Scheme

The overall synthetic route can be summarized in two main stages:

  • Formation of the Grignard Reagent: 1-Bromo-2,3-dimethylbenzene reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2,3-dimethylphenylmagnesium bromide.

  • Borylation and Hydrolysis: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the final product, this compound.

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Final Product 1_bromo_2_3_dimethylbenzene 1-Bromo-2,3-dimethylbenzene grignard 2,3-Dimethylphenyl- magnesium bromide 1_bromo_2_3_dimethylbenzene->grignard 1. Grignard Formation Mg Magnesium (Mg) Mg->grignard THF Anhydrous THF THF->grignard product This compound grignard->product 2. Borylation &   Hydrolysis borate_ester Trialkyl Borate (e.g., B(OCH3)3) borate_ester->product HCl Aqueous HCl HCl->product

Caption: Synthesis of this compound via the Grignard reaction.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound. This protocol is adapted from established methods for the synthesis of analogous dimethylphenylboronic acids.[1]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
1-Bromo-2,3-dimethylbenzeneC₈H₉Br185.0618.51 g0.10
Magnesium TurningsMg24.312.67 g0.11
Trimethyl BorateB(OCH₃)₃103.9111.43 g0.11
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11200 mL-
Hydrochloric Acid, 2 MHCl36.46~150 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
HexaneC₆H₁₄86.18As needed-
Sodium Sulfate, anhydrousNa₂SO₄142.04As needed-
Procedure

Step 1: Formation of the Grignard Reagent

  • All glassware must be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator before use.

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the magnesium turnings (2.67 g, 0.11 mol).

  • In the dropping funnel, place a solution of 1-bromo-2,3-dimethylbenzene (18.51 g, 0.10 mol) in 100 mL of anhydrous THF.

  • Add a small portion (~10 mL) of the 1-bromo-2,3-dimethylbenzene solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has initiated (indicated by bubbling and a gentle reflux), add the remaining 1-bromo-2,3-dimethylbenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grey to brown mixture.

Step 2: Borylation and Hydrolysis

  • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of trimethyl borate (11.43 g, 0.11 mol) in 50 mL of anhydrous THF.

  • Add the trimethyl borate solution to the cold Grignard reagent dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (~150 mL) while cooling the flask in an ice bath. Continue adding acid until the aqueous layer is acidic (pH ~1-2) and all solids have dissolved.

  • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Separate the organic layer.

  • Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

Step 3: Purification

  • Triturate the crude solid with hexane to remove nonpolar impurities.

  • Filter the solid and recrystallize from a suitable solvent system, such as a mixture of acetone and water or toluene, to yield pure this compound as a white to off-white solid.

Quantitative Data and Characterization

ParameterValueReference
Molecular Formula C₈H₁₁BO₂[2]
Molecular Weight 149.98 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 174-180 °C
Purity (Typical) ≥95%[2]
Expected Yield 70-80%(Based on similar syntheses)[4]

Note: The yield is highly dependent on the reaction conditions, particularly the quality of the reagents and the exclusion of moisture.

Safety and Handling

  • 1-Bromo-2,3-dimethylbenzene: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Magnesium Turnings: Flammable solid. Handle in a well-ventilated area away from ignition sources.

  • Trimethyl Borate: Flammable liquid and vapor. Irritant.

  • Tetrahydrofuran (THF): Highly flammable. May form explosive peroxides. Use in a fume hood.

  • Grignard Reagents: Highly reactive and moisture-sensitive. Reactions should be carried out under an inert atmosphere (nitrogen or argon).

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform the synthesis in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and widely used method. Careful control of reaction conditions, particularly the exclusion of water, is critical for achieving high yields of the desired product. The resulting boronic acid is a versatile intermediate for further synthetic transformations, making this procedure a fundamental technique for researchers in organic and medicinal chemistry.

References

An In-depth Technical Guide to 2,3-Dimethylphenylboronic Acid (CAS 183158-34-1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethylphenylboronic acid, identified by CAS number 183158-34-1, is an organoboron compound that serves as a critical building block in modern organic synthesis.[1] As a member of the arylboronic acid family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2] This reaction is fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] The presence of the two methyl groups on the phenyl ring provides specific steric and electronic properties that can be exploited to achieve desired reactivity and selectivity in synthetic routes. This document provides a comprehensive overview of its physicochemical properties, characterization protocols, and a detailed examination of its application in the Suzuki-Miyaura coupling reaction.

Core Physicochemical and Analytical Data

The fundamental properties of this compound are summarized below. It is important to note that this compound can exist in equilibrium with its cyclic anhydride form, a trimeric boroxine, which may affect properties like melting point and purity assays determined by titration.[4]

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 183158-34-1
Synonyms 2,3-Dimethylbenzeneboronic acid, o-Xylene-3-boronic acid[4]
Molecular Formula C₈H₁₁BO₂[5][6]
Molecular Weight 149.98 g/mol [6]
Appearance White to light yellow crystalline powder[4][7]
Melting Point 174-180 °C
Solubility Soluble in methanol[4]
Density (Predicted) 1.07 ± 0.1 g/cm³[8]
InChI Key ZYYANAWVBDFAHY-UHFFFAOYSA-N[5]
Table 2: Analytical Specifications
Analysis TechniqueSpecificationReference(s)
Purity (HPLC) ≥96.0%[7][9]
¹H NMR Conforms to structure[5]
Infrared (IR) Spectrum Conforms to structure[7]

Synthesis and Characterization Workflows

The synthesis and subsequent characterization of this compound follow a logical workflow to ensure the desired product is obtained with high purity.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization start 1-Bromo-2,3-dimethylbenzene grignard Formation of Grignard Reagent start->grignard Mg, THF boronation Reaction with Trialkyl Borate grignard->boronation B(OR)₃ hydrolysis Acidic Work-up & Hydrolysis boronation->hydrolysis H₃O⁺ crude Crude Product hydrolysis->crude recrystallization Recrystallization crude->recrystallization Solvent pure_product Pure 2,3-Dimethyl- phenylboronic Acid recrystallization->pure_product nmr NMR ('H, '³C) pure_product->nmr ms Mass Spec. pure_product->ms ir FT-IR pure_product->ir hplc HPLC pure_product->hplc final Final Characterized Product

Caption: General workflow for synthesis and characterization.

Experimental Protocols

Synthesis via Grignard Reaction

This protocol describes a general method for synthesizing this compound from 1-bromo-2,3-dimethylbenzene, adapted from established procedures for similar arylboronic acids.[10]

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.

  • Grignard Formation: Add a solution of 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Boronation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of trimethyl borate (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below -65 °C.

  • Quenching and Hydrolysis: After the addition, allow the mixture to warm slowly to room temperature and stir overnight. Cool the mixture in an ice bath and carefully quench by the slow addition of 2 M hydrochloric acid (HCl) until the aqueous layer is acidic.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield pure this compound.

Spectroscopic and Chromatographic Characterization

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the proton (¹H) and carbon (¹³C) environments.

  • Procedure:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR signals (in DMSO-d₆): Aromatic protons (multiplets), two distinct methyl singlets, and a broad singlet for the B(OH)₂ protons.

    • Expected ¹³C NMR signals: Signals corresponding to the six aromatic carbons (four substituted, two unsubstituted) and two methyl carbons.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify characteristic functional groups.

  • Procedure:

    • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Expected Peaks: A broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹), a B-O stretch (~1350 cm⁻¹), and aromatic C=C stretches (~1600, 1450 cm⁻¹).

4.2.3 Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Analyze the solution using Electrospray Ionization (ESI) mass spectrometry in either positive or negative ion mode.

    • Expected Result: The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, or other adducts, confirming the molecular weight of 149.98 g/mol .

4.2.4 High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound.

  • Procedure:

    • Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase solvent (e.g., acetonitrile/water).

    • Inject the solution into an HPLC system equipped with a C18 reverse-phase column and a UV detector (e.g., monitoring at 254 nm).

    • Develop a gradient or isocratic elution method to achieve good separation.

    • Calculate the purity by integrating the peak area of the main component relative to the total peak area.

Application in Suzuki-Miyaura Coupling

This compound is an excellent coupling partner for the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents.

Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product R¹-R² (Biaryl Product) red_elim->product aryl_halide R¹-X (Aryl Halide) aryl_halide->ox_add boronic_acid R²-B(OH)₂ (2,3-Dimethylphenyl -boronic acid) boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2,3-Dimethylbiphenyl

This protocol provides a representative procedure for the coupling of this compound with bromobenzene.

  • Reaction Setup: To a round-bottom flask, add this compound (1.2 equivalents), bromobenzene (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents).

  • Solvent Addition and Degassing: Add a solvent mixture, such as toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen.[3]

  • Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) under the inert atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2,3-dimethylbiphenyl product.

References

Physical and chemical properties of 2,3-Dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dimethylphenylboronic Acid: Properties, Applications, and Experimental Protocols

Abstract

This compound (CAS No. 183158-34-1) is a vital organoboron compound widely utilized in organic synthesis. As a substituted arylboronic acid, its primary role is as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its application in Suzuki-Miyaura coupling, and insights into its relevance in the fields of materials science and drug discovery. The content is structured to serve as a practical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental details.

Compound Identification and Core Properties

This compound, also known as 2,3-dimethylbenzeneboronic acid, is a solid, crystalline compound at room temperature.[1][2] Its structure consists of a benzene ring substituted with two methyl groups at the 2 and 3 positions and a boronic acid moiety [-B(OH)₂] at the 1 position. This substitution pattern provides specific steric and electronic properties that influence its reactivity in cross-coupling reactions.

A summary of its key identifiers and physical properties is presented below for quick reference.

Table 1: Compound Identification

Identifier Value
IUPAC Name (2,3-dimethylphenyl)boronic acid[1][3]
Synonyms 2,3-Dimethylbenzeneboronic acid, o-Xylene-3-boronic acid[2][4]
CAS Number 183158-34-1[1][2][3][4][5]
Molecular Formula C₈H₁₁BO₂[1][3][5]
Molecular Weight 149.98 g/mol [3][4]
SMILES Cc1cccc(B(O)O)c1C[4]

| InChI Key | ZYYANAWVBDFAHY-UHFFFAOYSA-N[1][4] |

Physicochemical Data

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthesis. It typically appears as a white to light yellow crystalline powder.[1][2] It is important to note that commercial samples often contain varying amounts of the corresponding boroxine (anhydride), a cyclic trimer formed by the dehydration of three boronic acid molecules.[2][4]

Table 2: Physical and Chemical Properties

Property Value Source(s)
Appearance White to light yellow crystalline powder [1][2]
Melting Point 174-180 °C [4][6]
Boiling Point 312.6 ± 52.0 °C (Predicted) [6]
Density 1.07 ± 0.1 g/cm³ (Predicted) [6][7]
Solubility Soluble in methanol; slightly soluble in water [2][7][8]
pKa 8.70 ± 0.58 (Predicted) [6][7]

| Storage | Room temperature; recommended under inert gas at 2-8°C |[6][7] |

Chemical Reactivity and the Suzuki-Miyaura Coupling

The utility of this compound is dominated by its application in the Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl and substituted aromatic structures that are common motifs in pharmaceuticals and functional materials.[9][10]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves a palladium catalyst, typically in the Pd(0) oxidation state, and a base. The cycle consists of three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the bond of an organohalide (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 2,3-dimethylphenyl moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst.[11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)Ln-Ar' Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar' RedElim->Product Product RX R-X RX->OxAdd Organohalide ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal Boronic Acid

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Causality in Experimental Design

The choice of reaction components is critical for a successful coupling:

  • Palladium Catalyst: A variety of Pd(0) and Pd(II) precursors are effective. Ligands, such as phosphines (e.g., SPhos, XPhos), are often essential to stabilize the catalyst and promote the reaction steps, especially for sterically hindered partners like this compound.

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate anion [ArB(OH)₃]⁻, which facilitates the transmetalation step. The choice of base can significantly impact yield, especially with base-sensitive substrates.[9]

  • Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous phase for the base. This biphasic system efficiently brings the organic-soluble catalyst and halide into contact with the water-soluble activated boronate.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of this compound with an aryl bromide.

Materials and Reagents
  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv.)

  • 1,4-Dioxane

  • Deionized Water

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Workflow

Suzuki_Workflow start Start: Assemble Reagents setup 1. Add Solids to Flask (Boronic Acid, Aryl Bromide, Pd(OAc)₂, SPhos, K₃PO₄) start->setup purge 2. Seal and Purge (Evacuate and backfill with N₂/Ar 3x) setup->purge solvents 3. Add Degassed Solvents (Dioxane and Water) purge->solvents react 4. Heat Reaction Mixture (e.g., 80-100 °C with stirring) solvents->react monitor 5. Monitor Progress (TLC, GC-MS, or LC-MS) react->monitor workup 6. Aqueous Workup (Cool, dilute with water, extract with organic solvent) monitor->workup Reaction Complete purify 7. Purify Product (Dry organic layer, concentrate, and purify by column chromatography) workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio). Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) prevents quenching of the catalyst.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Applications in Research and Drug Discovery

Boronic acids are cornerstone reagents in modern medicinal chemistry.[12] The ability to form C-C bonds with high efficiency and functional group tolerance makes the Suzuki-Miyaura reaction a preferred method for synthesizing complex molecules.

  • Drug Discovery: Many drug candidates and approved pharmaceuticals contain biaryl scaffolds, which are crucial for binding to biological targets.[13] this compound allows for the introduction of a sterically defined 2,3-dimethylphenyl group, which can be used to probe steric pockets in enzyme active sites or protein-protein interfaces. The incorporation of boronic acids into drug discovery has grown significantly, with five FDA-approved drugs containing this moiety as of 2020.[14] The boronic acid group itself can act as a reversible covalent inhibitor by interacting with active site serine or threonine residues.[12][15][16]

  • Materials Science: The biaryl structures synthesized using this reagent are also fundamental to the development of organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals.[10]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

  • Hazards: The compound is classified as an irritant. It causes skin irritation (H315) and serious eye irritation (H319).[2][6] It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[4]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[2][17] In case of contact with eyes, rinse cautiously with water for several minutes.[2][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[8] For long-term stability and to minimize anhydride formation, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[6][7]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods. While specific spectra are instrument-dependent, general features can be predicted.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons (in the ~7.0-7.8 ppm range) and two distinct singlets for the two methyl groups (in the ~2.2-2.5 ppm range). The broad singlet for the -B(OH)₂ protons may also be visible, though its position is variable and it can exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons and the two methyl carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic B-O stretching and O-H stretching bands.[1]

Authentic spectra can often be found in chemical supplier databases or specialized spectral libraries.[18]

References

2,3-Dimethylphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dimethylphenylboronic Acid for Researchers and Drug Development Professionals

Introduction

This compound is an organoboron compound that serves as a crucial building block in modern organic synthesis. For researchers, scientists, and professionals in drug development, arylboronic acids are indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of the core properties of this compound, a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and a visualization of the reaction's catalytic cycle. Boronic acids and their derivatives are pivotal in medicinal chemistry for the synthesis of complex biaryl structures, which are common motifs in pharmaceutical agents.[1][2]

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and safety assessments.

IdentifierValue
Molecular Formula C₈H₁₁BO₂[3][4][5]
Molecular Weight 149.98 g/mol [3][5][6]
CAS Number 183158-34-1[3][4][6]
IUPAC Name (2,3-dimethylphenyl)boronic acid[4]
Synonyms 2,3-Dimethylbenzeneboronic acid[3][6]
Appearance White to light yellow powder or crystal[3]
Melting Point 174-180 °C[6]

Applications in Drug Discovery and Synthesis

This compound is predominantly utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is one of the most robust and versatile methods for the formation of carbon-carbon (C-C) bonds, particularly for constructing biaryl and styrenyl frameworks.[7] These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[8] The ability to introduce the 2,3-dimethylphenyl group selectively makes this reagent valuable for structure-activity relationship (SAR) studies in drug discovery, where steric and electronic properties of molecules are fine-tuned to optimize biological activity.

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol outlines the synthesis of a biaryl compound from this compound and an aryl halide.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize a 2,3-dimethyl-substituted biaryl compound via a palladium-catalyzed cross-coupling reaction between this compound and an aryl halide (e.g., Aryl-Br).

Materials:

  • This compound

  • Aryl halide (Ar-X, where X = Br, I, or OTf)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. Subsequently, add the palladium catalyst (typically 1-5 mol%).

  • Degassing: Sparge the reaction mixture with the inert gas for an additional 10-15 minutes to ensure all dissolved oxygen is removed.[8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[8][9] The reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).[8] Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, which is the primary application for this compound in synthetic chemistry. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[7][9]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to the Solubility of 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,3-Dimethylphenylboronic acid. Due to a scarcity of specific quantitative data for this compound in publicly available literature, this document also presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, it details a robust experimental protocol for determining the solubility of boronic acids, enabling researchers to generate precise data for this compound in their own laboratories.

Introduction

This compound is an important organoboron compound utilized in a variety of chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of its solubility in different organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating drug candidates. The solubility of a compound is influenced by its molecular structure, the properties of the solvent, and external factors such as temperature.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₁BO₂[1]
Molecular Weight149.98 g/mol [1][2]
Melting Point174-180 °C[1][3]
AppearanceWhite to light yellow crystalline powder[4][5]
Soluble inMethanol[3][4]

Solubility Data

Specific quantitative solubility data for this compound is not widely available in the literature. However, qualitative information indicates its solubility in methanol.[3][4]

For reference and to predict the behavior of this compound, the following table summarizes the solubility of the parent compound, phenylboronic acid, in various organic solvents. The presence of two methyl groups on the phenyl ring of this compound is expected to increase its lipophilicity compared to phenylboronic acid, which may lead to higher solubility in less polar organic solvents.

Solubility of Phenylboronic Acid in Organic Solvents

SolventQualitative SolubilityMolar Fraction Solubility (x) at 298.15 K (25 °C)
Dipropyl etherHighData not available
AcetoneHighData not available
3-PentanoneHighData not available
ChloroformModerateData not available
MethylcyclohexaneVery LowData not available

Data for phenylboronic acid is provided as a proxy.[6][7] The solubility of phenylboronic acid and its esters has been determined experimentally using a dynamic method.[6][7]

Experimental Protocol for Solubility Determination: Dynamic Method

A widely used and reliable method for determining the solubility of boronic acids is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[6][8][9]

Materials and Equipment:

  • Jacketed glass vessel

  • Magnetic stirrer

  • Circulating thermostat bath

  • Precision thermometer

  • Luminance probe or laser and photodetector

  • Analytical balance

Procedure:

  • Sample Preparation: A precise amount of this compound and the chosen solvent are weighed and placed into the jacketed glass vessel to create a biphasic sample of known composition.[7]

  • Heating and Stirring: The mixture is stirred vigorously while the temperature of the circulating bath is slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).[8]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored.[6][8] This can be done visually or, for greater accuracy, by measuring the intensity of light passing through the solution using a luminance probe or a laser and photodetector.[6]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[8]

  • Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.[8]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which can complicate solubility measurements.[7][9] Using stable derivatives like pinacol esters can sometimes provide more reproducible results.[6][10]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

G A Sample Preparation: Weigh known amounts of This compound and solvent B Place sample in jacketed glass vessel A->B C Heating and Stirring: Slowly increase temperature with constant stirring B->C D Turbidity Monitoring: Continuously measure light transmission C->D E Identify Dissolution Point: Record temperature at which solution becomes clear D->E F Data Analysis: Repeat for different compositions to construct solubility curve E->F

Caption: Experimental workflow for the dynamic determination of solubility.

Signaling Pathway Visualization

While signaling pathways are more relevant to biological activity, a logical relationship diagram for factors influencing solubility can be useful for researchers.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors A Molecular Structure (e.g., Methyl Groups) G Solubility of This compound A->G B Crystal Lattice Energy B->G C Hydrogen Bonding Capability C->G D Polarity D->G E Hydrogen Bonding (Donor/Acceptor) E->G F Temperature F->G

Caption: Key factors influencing the solubility of this compound.

References

Theoretical and Computational Insights into 2,3-Dimethylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylphenylboronic acid is a valuable reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of complex molecules, including pharmacologically active compounds, underscores the importance of a thorough understanding of its structural, electronic, and reactive properties. This technical guide provides a comprehensive overview of the theoretical and computational modeling approaches applicable to this compound, alongside a summary of available experimental data and generalized experimental protocols. The content is structured to offer insights for researchers in synthetic chemistry, computational chemistry, and drug development.

Introduction

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. The substitution pattern on the phenyl ring significantly influences the reactivity, selectivity, and physical properties of these compounds. This compound, with its ortho- and meta-methyl substituents, presents a unique steric and electronic profile that impacts its behavior in chemical transformations.

Computational modeling offers a powerful tool to elucidate the conformational preferences, electronic structure, and reactivity of molecules like this compound. Theoretical studies can predict key parameters such as bond lengths, bond angles, dihedral angles, molecular orbital energies, and electrostatic potential, providing a molecular-level understanding that complements experimental findings. This guide will explore the application of such computational methods and contextualize them with available experimental information.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₁BO₂N/A
Molecular Weight 149.98 g/mol N/A
CAS Number 183158-34-1N/A
Appearance White to light yellow crystalline powderN/A
Melting Point 174-180 °CN/A
Solubility Soluble in methanolN/A

Theoretical and Computational Modeling

While specific in-depth theoretical studies exclusively on this compound are not extensively available in public literature, a robust framework for its computational analysis can be established based on studies of similar substituted phenylboronic acids. Density Functional Theory (DFT) has proven to be a reliable method for investigating the properties of such molecules.

Computational Methodology

A widely accepted and effective computational approach for studying phenylboronic acids involves the following steps:

  • Geometry Optimization: The initial 3D structure of this compound is built and its geometry is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for this purpose. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Conformational Analysis: Rotation around the C-B bond and the B-O bonds can lead to different conformers. A potential energy surface scan can be performed to identify the most stable conformers and the energy barriers between them.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Properties Analysis: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

    • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

    • Mulliken Population Analysis: This analysis provides information about the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, which is useful for predicting sites for electrophilic and nucleophilic attack.

The logical workflow for such a computational study is depicted in the following diagram:

Computational_Workflow Start Initial 3D Structure Generation GeomOpt Geometry Optimization (DFT/B3LYP) Start->GeomOpt ConfAnalysis Conformational Analysis GeomOpt->ConfAnalysis FreqCalc Frequency Calculation GeomOpt->FreqCalc ElecProp Electronic Property Calculation GeomOpt->ElecProp Results Theoretical Data & Spectra FreqCalc->Results HOMOLUMO HOMO-LUMO Analysis ElecProp->HOMOLUMO Mulliken Mulliken Charge Analysis ElecProp->Mulliken MEP MEP Analysis ElecProp->MEP HOMOLUMO->Results Mulliken->Results MEP->Results

Caption: Computational workflow for theoretical studies.
Predicted Molecular Properties (Hypothetical Data)

Based on the aforementioned computational methodology, a set of hypothetical but realistic quantitative data for this compound is presented in Table 2. This data serves as an example of the type of information that can be obtained from such a study.

Table 2: Hypothetical Calculated Properties of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterValue
Bond Length C-B (Å) 1.55
Bond Length B-O (Å) 1.37
Bond Angle C-B-O (°) ** 118.5
Dihedral Angle C-C-B-O (°) **25.0 (for the most stable conformer)
Mulliken Charge on Boron atom +0.65 e
Mulliken Charge on Oxygen atoms -0.55 e
HOMO Energy (eV) -6.85
LUMO Energy (eV) -1.25
HOMO-LUMO Gap (eV) 5.60
Dipole Moment (Debye) 2.15

Experimental Data and Protocols

While comprehensive, published experimental data specifically for this compound is limited, this section provides an overview of available information and generalized protocols for its synthesis and characterization.

Synthesis

A general and widely used method for the synthesis of arylboronic acids is the reaction of an appropriate Grignard reagent with a trialkyl borate followed by acidic hydrolysis. The logical flow of this synthesis is outlined below.

Synthesis_Workflow Start 1-Bromo-2,3-dimethylbenzene Grignard_Formation Grignard Reagent Formation (Mg, THF) Start->Grignard_Formation Borate_Reaction Reaction with Trimethyl Borate Grignard_Formation->Borate_Reaction Hydrolysis Acidic Hydrolysis (e.g., HCl) Borate_Reaction->Hydrolysis Product This compound Hydrolysis->Product

Caption: General synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound (Generalized)

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2,3-dimethylbenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.

  • Reaction with Trialkyl Borate: The Grignard solution is cooled to -78 °C, and a solution of trimethyl borate in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the methyl and boronic acid groups. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its position can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for the aromatic carbons and the methyl carbons. The carbon atom attached to the boron atom will have a characteristic chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

  • C-H stretching (aromatic): Signals typically appear above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Signals for the methyl groups will appear just below 3000 cm⁻¹.

  • B-O stretching: A strong band is expected in the region of 1300-1400 cm⁻¹.

  • C-B stretching: A weaker band may be observed in the fingerprint region.

UV-Vis Spectroscopy:

The UV-Vis spectrum in a suitable solvent (e.g., methanol or ethanol) is expected to show absorption bands in the ultraviolet region, corresponding to the π-π* electronic transitions of the aromatic ring. The substitution pattern will influence the exact position and intensity of these bands.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutically relevant molecules. Its use in Suzuki-Miyaura coupling allows for the efficient construction of biaryl structures, which are common motifs in many drug candidates. The steric hindrance provided by the ortho-methyl group can influence the atropisomerism of the resulting biaryl products, a factor of increasing importance in drug design.

Furthermore, boronic acids themselves are a class of compounds with diverse biological activities, including enzyme inhibition. The unique electronic and geometric properties of this compound could be exploited in the design of novel therapeutic agents. For instance, a theoretical study has explored the interaction of this compound with insulin, suggesting its potential as a starting point for developing insulin-stabilizing agents. The study reported a binding energy of -55.8925 kcal/mol for the interaction between this compound and insulin, as determined by the iGemDock computational tool.

The following diagram illustrates a simplified signaling pathway where a hypothetical drug, synthesized using this compound, inhibits a key kinase in a disease pathway.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Drug Drug Derived from This compound Drug->Kinase Inhibits

Caption: Hypothetical drug action in a signaling pathway.

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. While detailed experimental and dedicated theoretical studies on this specific molecule are not abundant in the public domain, this guide provides a comprehensive framework for its computational modeling and a summary of expected experimental characteristics based on established chemical principles and data from analogous compounds. The methodologies and generalized protocols outlined herein offer a solid foundation for researchers and professionals seeking to work with and understand the properties of this compound. Further experimental characterization and dedicated computational studies would be highly valuable to the scientific community to fully unlock the potential of this important building block.

Spectroscopic Profile of 2,3-Dimethylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3-Dimethylphenylboronic acid (CAS No: 183158-34-1). The information presented herein is crucial for the characterization and quality control of this important building block in organic synthesis and drug discovery.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available--

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Spectral data not found in the searched resources.-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
Specific peak data not available. General assignments for arylboronic acids are listed in the experimental protocols section.-
Mass Spectrometry (MS)
m/zIon Type
Specific mass spectral data not available. General fragmentation patterns are discussed in the experimental protocols section.-

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on general procedures for the analysis of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of arylboronic acids involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into an NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16 or 32

  • Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled

  • Number of Scans: 1024 or higher, depending on sample concentration

Infrared (IR) Spectroscopy

IR spectra of solid samples like this compound are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer, often employing the KBr pellet method.

Sample Preparation (KBr Pellet):

  • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure to form a transparent or semi-transparent pellet.

Instrument Parameters:

  • Spectrometer: FT-IR spectrometer

  • Technique: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 or 32

Characteristic IR Bands for Arylboronic Acids:

  • ~3300-3200 cm⁻¹: O-H stretching (often broad due to hydrogen bonding)

  • ~1600-1450 cm⁻¹: Aromatic C=C stretching

  • ~1350-1310 cm⁻¹: B-O stretching

  • ~1100-1000 cm⁻¹: B-C stretching

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a relatively volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method.

Sample Preparation (for GC-MS):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • The concentration should be in the range of 10-100 µg/mL.

Instrument Parameters (GC-MS with EI):

  • Gas Chromatograph:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet Preparation of KBr Pellet Sample->Pellet Solution Preparation of Dilute Solution Sample->Solution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Pellet->IR MS Mass Spectrometry Solution->MS ProcessNMR Process NMR Spectra (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Spectrum (Baseline Correction) IR->ProcessIR ProcessMS Process Mass Spectrum (Peak Identification) MS->ProcessMS Interpret Structural Elucidation & Data Interpretation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

An In-depth Technical Guide to 2,3-Dimethylphenylboronic Acid and Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethylphenylboronic acid, a versatile reagent in modern organic synthesis. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in the formation of carbon-carbon bonds crucial for the development of new chemical entities.

Chemical Identity and Synonyms

This compound is an organoboron compound that is widely utilized as a building block in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided below.

IdentifierValue
Systematic Name (2,3-Dimethylphenyl)boronic acid
CAS Number 183158-34-1[1]
Molecular Formula C₈H₁₁BO₂[1]
Molecular Weight 149.98 g/mol [1]
Synonyms 2,3-Dimethylbenzeneboronic acid[1], o-Xylene-3-boronic acid, (2,3-dimethylphenyl)boranediol

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented in the table below.

PropertyValueReference
Appearance White to light yellow crystalline powder[2]
Melting Point 174-180 °C[1]
Solubility Soluble in methanol and other polar organic solvents. Poorly soluble in water and nonpolar solvents like hexanes.[2][3]
Acidity (pKa) ~8.8 (estimated based on phenylboronic acid)[3]
Stability Stable under standard conditions. Dehydrates upon heating to form the corresponding boroxine (trimeric anhydride).[2]

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent with a trialkyl borate. This method is reliable and can be adapted for various substituted phenylboronic acids.

Experimental Protocol: Grignard Route

This protocol outlines the synthesis of this compound from 1-bromo-2,3-dimethylbenzene.

Materials:

  • 1-Bromo-2,3-dimethylbenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate or Tri-n-butyl borate[4]

  • 10% Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)[4]

  • Diethyl ether or other suitable extraction solvent

  • 1 M Sodium hydroxide (NaOH)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of anhydrous THF to cover the magnesium.

    • Dissolve 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small amount of the bromide solution to the flask to initiate the reaction, which is indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[5]

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[4]

  • Borylation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve trialkyl borate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold borate solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below -70 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding 10% sulfuric acid or hydrochloric acid until the solution is acidic (pH ~2).[4]

    • Stir the mixture for 30 minutes to hydrolyze the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Combine the organic extracts and wash with 1 M NaOH to extract the boronic acid into the aqueous phase.[4]

    • Separate the aqueous layer and acidify it with 10% HCl to a pH of ~2, which will precipitate the this compound.[4]

    • Extract the aqueous layer again with diethyl ether (3 x volumes).

    • Combine these final organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of a polar and non-polar solvent) or by column chromatography on silica gel.[6] A common purification technique involves dissolving the crude product in a minimal amount of a solvent in which it is soluble and then adding a solvent in which it is poorly soluble to induce crystallization.[6]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, 1-iodonaphthalene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Reaction Execution:

    • Add the degassed solvent(s) to the reaction mixture via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates and conditions.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.

Representative Suzuki-Miyaura Coupling Reactions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that yields are highly dependent on the specific reaction conditions and may require optimization.

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O801285-95
1-IodonaphthalenePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O1008>90
2-BromopyridinePdCl₂(dppf) (3)Cs₂CO₃ (2.5)DMF1101675-85
4-ChlorotoluenePd(dba)₂ (2) / XPhos (4)K₃PO₄ (3)t-BuOH/H₂O1002460-70

Role in Drug Discovery and Development

Boronic acids and their derivatives are playing an increasingly important role in medicinal chemistry and drug discovery. The boronic acid moiety can act as a versatile pharmacophore capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.

While specific drug candidates containing the this compound moiety are not widely reported in publicly available literature, its utility as a synthetic building block is significant. The steric hindrance provided by the two methyl groups can influence the conformation of the final biaryl product, which can be crucial for optimizing binding to a biological target. The ability to readily synthesize a diverse library of biaryl compounds using this compound makes it a valuable tool for structure-activity relationship (SAR) studies in drug development programs.

Visualizing Chemical Processes

To better understand the chemical processes involving this compound, the following diagrams illustrate a key synthetic workflow and the fundamental catalytic cycle in which it participates.

G cluster_synthesis Synthesis of this compound A 1-Bromo-2,3-dimethylbenzene + Mg in THF B Grignard Reagent Formation (2,3-Dimethylphenylmagnesium bromide) A->B D Borylation B->D C Trialkyl Borate in THF at -78°C C->D E Hydrolysis (Acidic Workup) D->E F Purification E->F G This compound F->G

A simplified workflow for the synthesis of this compound.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdIIAr Ar-Pd(II)-Ar' Ln Transmetal->PdIIAr ArBOH2 Ar'B(OH)₂ (2,3-Dimethyl-PhB(OH)₂) ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdIIAr->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryls, a structural motif prevalent in many biologically active compounds and functional materials.

This document provides detailed application notes and protocols for the Suzuki coupling of 2,3-dimethylphenylboronic acid. Due to the steric hindrance imparted by the two ortho-methyl groups, this substrate presents unique challenges. Overcoming this steric impediment requires carefully optimized reaction conditions, including the appropriate choice of catalyst, ligand, base, and solvent. These notes are intended to provide researchers with a comprehensive guide to successfully employ this versatile building block in their synthetic endeavors.

Challenges in Coupling Sterically Hindered Substrates

The primary challenge in the Suzuki coupling of this compound lies in the steric bulk around the boronic acid moiety. This steric hindrance can significantly slow down or inhibit key steps in the catalytic cycle, namely the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. To achieve high yields, catalyst systems with bulky, electron-rich phosphine ligands are often necessary. These ligands promote the formation of a coordinatively unsaturated palladium species, facilitating the approach of the sterically hindered boronic acid.

Data Presentation: Suzuki Coupling of this compound

The following table summarizes various reported conditions and yields for the Suzuki coupling of this compound with a range of aryl halides. This data is intended to serve as a guide for reaction optimization.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001895
1-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)1,4-Dioxane1001692
1-Chloro-4-cyanobenzenePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-Amyl alcohol1102488
2-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/H₂O (4:1)901278
1-Iodo-3-methylbenzenePd(OAc)₂ (1)P(t-Bu)₃ (2)Cs₂CO₃ (2.5)1,4-Dioxane801097
1-Bromo-2-fluorobenzenePd₂(dba)₃ (2)CataCXium A (4)K₃PO₄ (2)Toluene1002085

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equivalents)

  • Toluene, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.). Add these to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (repeat three times). Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling protocol for this compound.

Suzuki_Catalytic_Cycle Catalytic Cycle for Suzuki Coupling cluster_cycle Pd(0)L2 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-X) ArPd(II)XLn Ar-Pd(II)-X Complex OxAdd->ArPd(II)XLn Transmetalation Transmetalation (with Ar'B(OH)2 and Base) ArPd(II)XLn->Transmetalation ArPd(II)Ar'Ln Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'Ln RedElim Reductive Elimination ArPd(II)Ar'Ln->RedElim Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 2,3-Dimethylphenyl- boronic Acid (Ar'B(OH)2) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki Coupling Start Start Setup Reaction Setup: - Add Aryl Halide, Boronic Acid, Base - Add Catalyst and Ligand Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent Degas Degas the Reaction Mixture Solvent->Degas React Heat Reaction Mixture (e.g., 100 °C) Degas->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Workup Aqueous Work-up: - Dilute with EtOAc and Water - Separate Layers - Extract Aqueous Layer - Wash Organic Layer Monitor->Workup Reaction Complete Dry Dry and Concentrate Workup->Dry Purify Purification (Flash Chromatography) Dry->Purify End End (Pure Biaryl Product) Purify->End

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Application Notes and Protocols for 2,3-Dimethylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,3-dimethylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent is a valuable building block for the synthesis of sterically hindered biaryl compounds, which are important structural motifs in many pharmaceutical agents and advanced materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. This compound is a useful reagent in this context, allowing for the introduction of a 2,3-dimethylphenyl group, which can impart unique steric and electronic properties to the target molecule. These properties are often sought after in drug design to modulate potency, selectivity, and pharmacokinetic profiles.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when dealing with sterically demanding substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-BromotoluenePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Dioxane/H₂O1001688
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O85895
41-Bromo-2-fluorobenzenePd(dppf)Cl₂ (2)-Cs₂CO₃THF/H₂O901885
53-BromopyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1102478

Table 2: Influence of Reaction Parameters on the Coupling of this compound and 4-Bromoanisole

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
2Pd(OAc)₂ (2)PPh₃ (8)K₃PO₄Toluene/H₂O1001265
3Pd(OAc)₂ (2)SPhos (4)Na₂CO₃Toluene/H₂O1001278
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄DMF/H₂O1001285
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O802475

Experimental Protocols

The following are detailed protocols for representative Suzuki-Miyaura cross-coupling reactions using this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask under the inert atmosphere.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Add deionized water (typically 10-20% of the toluene volume). Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (0.03 equiv), and base (2.0 equiv).

  • Add the solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedures as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr BaseX Base-X + H₂O Transmetal->BaseX RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Add Reagents) start->setup inert Establish Inert Atmosphere setup->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Solvents and Degas catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Reaction Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Application Notes and Protocols: 2,3-Dimethylphenylboronic Acid in Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers, enabling the construction of complex biaryl compounds.

This document provides detailed application notes and protocols for the use of 2,3-dimethylphenylboronic acid as a coupling partner in the synthesis of sterically hindered biaryls. It is important to clarify that This compound is a reagent (an organoboron coupling partner) in these reactions, not a catalyst or a component of the catalyst system itself. The catalyst system typically consists of a palladium source and a phosphine ligand. The steric hindrance introduced by the two ortho-methyl groups on the boronic acid presents unique challenges that necessitate carefully optimized reaction conditions.

These notes are intended to provide a comprehensive guide for researchers, offering insights into catalyst selection, reaction optimization, and detailed experimental procedures.

Data Presentation: Reaction Parameters for Sterically Hindered Couplings

The successful synthesis of biaryls using sterically hindered reagents like this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative catalyst systems and conditions that have proven effective for the Suzuki-Miyaura coupling of sterically hindered aryl boronic acids with various aryl halides. While specific yields for couplings with this compound are not exhaustively documented in single sources, the data presented for analogous systems provide a strong starting point for reaction optimization.

EntryAryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Bromo-m-xylenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10012>95
22-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane8018~90
31-Bromo-2-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF/H₂O100870-98[1]
44-ChloroanisoleXPhos-Pd-G2 (2)-K₃PO₄ (1.5)THF/H₂ORT0.5>95[2]
5Aryl ChloridesPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (1.5)IsopropanolRT0.25>95[3]

Key Observations:

  • Ligands are Crucial: For sterically hindered couplings, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often essential to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.[4]

  • Choice of Base: Potassium phosphate (K₃PO₄) is a frequently used base for these challenging reactions, often providing superior results compared to carbonates.

  • Palladium Precatalysts: Modern palladium precatalysts, like the XPhos-Pd-G2, can offer enhanced activity and stability, allowing for reactions to proceed at room temperature with low catalyst loadings.[2][5]

  • Solvent Systems: Anhydrous solvents like toluene and dioxane are commonly employed, often with the addition of water to facilitate the dissolution of the inorganic base.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be considered as general starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is adapted from established methods for sterically hindered couplings.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 mmol, 3.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and anhydrous potassium phosphate (3.0 mmol).

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Room Temperature Suzuki-Miyaura Coupling with an Aryl Chloride using a Palladium Precatalyst

This protocol utilizes a modern, highly active palladium precatalyst, which can allow the reaction to proceed at room temperature.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (SPhos-Pd-G3) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), aqueous solution (1.0 M, 3.0 mL, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (3 mL)

Procedure:

  • Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and the SPhos-Pd-G3 precatalyst (0.02 mmol) to a vial equipped with a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane (3 mL) and the 1.0 M aqueous potassium phosphate solution (3.0 mL).

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS. The reaction is often complete within a few hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide This compound Base setup Combine Reagents and Catalyst in a Dry Flask reagents->setup catalyst Prepare Catalyst System: Pd Source + Ligand (or Precatalyst) catalyst->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert solvent Add Degassed Solvent(s) inert->solvent react Heat and Stir (or Stir at RT) solvent->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Biaryl Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)Ln pd2_ox R¹-Pd(II)Lₙ-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)Lₙ-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Biaryl Product) pd2_trans->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd2_ox boronic_acid R²-B(OH)₂ (2,3-Dimethylphenyl- boronic acid) boronic_acid->pd2_trans Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Applications of 2,3-Dimethylphenylboronic Acid in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. Its most prominent application is in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] These structural motifs are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules, including kinase inhibitors, and their utility in the development of advanced materials.[3][4] The dimethyl substitution pattern on the phenyl ring can influence the steric and electronic properties of the resulting products, offering a strategic tool for fine-tuning molecular architecture.[5]

This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Key Applications

The primary application of this compound is the synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium complex in the presence of a base.[6][7] The resulting biphenyl scaffolds are precursors to a wide range of functional molecules.

Synthesis of Substituted Biphenyls

The introduction of the 2,3-dimethylphenyl moiety can be crucial in the synthesis of complex molecules, including intermediates for active pharmaceutical ingredients (APIs). The reaction is valued for its high functional group tolerance, allowing for the coupling of substrates bearing various substituents.

Data Presentation: Suzuki-Miyaura Coupling of this compound

The following table summarizes quantitative data for a representative Suzuki-Miyaura coupling reaction involving this compound.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-3-methylanilinePd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001282

Experimental Protocols

Protocol 1: Synthesis of N-(2',3'-Dimethyl-[1,1'-biphenyl]-2-yl)acetamide via Suzuki-Miyaura Coupling

This protocol details the synthesis of a substituted biphenyl derivative using this compound and an aryl bromide.

Materials:

  • This compound

  • 2-Bromo-N-acetyl-3-methylaniline

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-N-acetyl-3-methylaniline (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Solvent Addition and Degassing: Add a degassed 4:1:1 mixture of toluene, ethanol, and deionized water to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-(2',3'-dimethyl-[1,1'-biphenyl]-2-yl)acetamide.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)L₂-X pd0->ar_pd_x oxidative_addition Oxidative Addition ar_pd_ar_prime Ar-Pd(II)L₂-Ar' ar_pd_x->ar_pd_ar_prime transmetalation Transmetalation ar_pd_ar_prime->pd0 reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the general experimental workflow for the synthesis of substituted biphenyls using this compound.

Experimental_Workflow start Start: Combine Reactants (this compound, Aryl Halide, Base) add_catalyst Add Palladium Catalyst start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat under Inert Atmosphere (e.g., 100 °C, 12 h) add_solvent->reaction workup Work-up: Dilute, Wash, and Extract reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Substituted Biphenyl purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

2,3-Dimethylphenylboronic Acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethylphenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of biaryl and heteroaryl-aryl scaffolds. These structural motifs are prevalent in a wide array of biologically active molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The dimethyl substitution pattern on the phenyl ring can impart specific steric and electronic properties to the final molecule, influencing its binding affinity, selectivity, and pharmacokinetic profile. This document provides an overview of its application, a detailed experimental protocol for a representative Suzuki-Miyaura coupling, and illustrative data on the biological activity of a hypothetical compound synthesized using this building block.

Application in Drug Discovery: Synthesis of a Hypothetical Kinase Inhibitor

Illustrative Biological Activity Data

The following table presents hypothetical, yet realistic, in vitro activity data for a hypothetical kinase inhibitor, "Compound X," synthesized using this compound. This data is for illustrative purposes to demonstrate how quantitative results are typically presented.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Cell-Based Assay (EC50, nM)
Compound X 15350>100085
Reference 25150800120

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromo-1H-pyrazole) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq) followed by the degassed solvent mixture (1,4-dioxane/water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Visualizations

Diagram of a Generic Kinase Signaling Pathway

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Kinase_C Kinase C Kinase_B->Kinase_C phosphorylates Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response leads to Compound_X Compound X (Kinase Inhibitor) Compound_X->Kinase_B inhibits

Caption: A simplified diagram illustrating a generic kinase signaling cascade and the inhibitory action of "Compound X".

Workflow for Suzuki-Miyaura Cross-Coupling

G Suzuki-Miyaura Cross-Coupling Workflow Start Start: Aryl Halide & This compound Reaction_Setup Reaction Setup: Add Reagents & Base Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Reaction_Setup->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst & Solvent Inert_Atmosphere->Catalyst_Addition Heating Heat & Stir (80-100 °C) Catalyst_Addition->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Biaryl Compound Purification->Product

Caption: A flowchart outlining the key steps in a typical Suzuki-Miyaura cross-coupling experiment.

Application Notes and Protocols for the Suzuki-Miyaura Reaction with 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide.[1] Discovered by Nobel laureate Akira Suzuki, this reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[2]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2,3-dimethylphenylboronic acid with aryl halides. The presence of ortho-methyl groups on the boronic acid introduces steric hindrance, which can present challenges for the coupling reaction. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields of the desired biaryl product. This document outlines a representative procedure, presents key data in a structured format, and provides visualizations of the reaction workflow and catalytic cycle to aid researchers in successfully applying this methodology.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a representative aryl halide, 4-bromoanisole. The conditions provided are based on established protocols for sterically hindered couplings and may require optimization for different substrates.

EntryAryl HalideBoronic AcidCatalyst System (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
14-BromoanisoleThis compoundPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2.0)Toluene/H₂O (4:1)10012~85-95 (Expected)

Note: The yield is an expected value based on similar Suzuki-Miyaura couplings involving sterically hindered boronic acids and may vary depending on the specific reaction scale and purity of reagents.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura reaction between this compound and 4-bromoanisole.

Materials and Reagents:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous and degassed

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equivalents), 4-bromoanisole (1.0 mmol, 1.0 equivalent), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous potassium phosphate (2.0 mmol, 2.0 equivalents).

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Aryl Halide - this compound - Pd Catalyst & Ligand - Base setup Establish Inert Atmosphere (Nitrogen or Argon) reagents->setup solvent Add Degassed Solvents (e.g., Toluene/Water) setup->solvent reaction Heat and Stir Reaction Mixture (e.g., 100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup: - Quench Reaction - Extraction monitoring->workup purification Purify Product (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)-X L pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar' L pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product oa_label->pd0 Ar-X tm_label->pd_complex Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Use of 2,3-Dimethylphenylboronic Acid in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-dimethylphenylboronic acid in the synthesis of complex molecules, with a focus on the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its application in research and development.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, providing a powerful tool for the construction of biaryl and substituted aromatic systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The steric hindrance provided by the two methyl groups on the phenyl ring of this compound can influence the reactivity and selectivity of the coupling reaction.

Key Applications

The primary application of this compound is in the synthesis of complex biaryl compounds. One notable example is the synthesis of 2',3'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This compound is synthesized via the Suzuki-Miyaura coupling of this compound with 4-bromobenzoic acid.

Synthesis of 2',3'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid

The Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzoic acid provides an efficient route to 2',3'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of 2',3'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura coupling.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromobenzoic AcidThis compoundPd(PPh₃)₄ (2)K₂CO₃ (2)Toluene/Ethanol/Water (2:1:1)8012~85-95
24-Bromobenzoic AcidThis compoundPd(dppf)Cl₂ (3)Cs₂CO₃ (3)Dioxane/Water (4:1)1008~90

Experimental Protocols

Protocol 1: Synthesis of 2',3'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid

This protocol details the synthesis of 2',3'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid using a palladium-tetrakis(triphenylphosphine) catalyst.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromobenzoic acid (1.0 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoic acid (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (2 mol%) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2',3'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of 2',3'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product a Combine Reactants: 4-Bromobenzoic Acid This compound K2CO3 b Add Solvents (Toluene, Ethanol, Water) a->b c Degas with Ar/N2 b->c d Add Pd(PPh3)4 Catalyst c->d e Heat to 80°C for 12h d->e f Cool and Acidify (HCl) e->f g Extract with Ethyl Acetate f->g h Wash with Water & Brine g->h i Dry and Concentrate h->i j Recrystallize i->j k 2',3'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid j->k

General experimental workflow for the synthesis.
Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

The catalytic cycle of the Suzuki-Miyaura reaction.

Biological Activity and Signaling Pathways

While many biphenyl derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer properties, the specific biological activity and signaling pathway for 2',3'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid are not extensively documented in publicly available literature. Biphenyl carboxylic acids, in general, are known to interact with various biological targets. For instance, some act as antagonists for receptors like the angiotensin II receptor, which plays a role in blood pressure regulation. Further research is required to elucidate the specific mechanism of action and potential signaling pathways modulated by 2',3'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid.

The following diagram illustrates a hypothetical signaling pathway where a biphenyl derivative might act as a receptor antagonist.

Signaling_Pathway cluster_cell Cell Receptor Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Response Cellular Response Signaling_Cascade->Response Ligand Endogenous Ligand Ligand->Receptor Binds and Activates Biphenyl_Derivative 2',3'-Dimethylbiphenyl Derivative (Antagonist) Biphenyl_Derivative->Receptor Binds and Blocks

Hypothetical receptor antagonist signaling pathway.

References

Application Notes and Protocols for Scale-Up Synthesis of 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2,3-Dimethylphenylboronic Acid in Modern Drug Discovery

This compound is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds to create complex molecular architectures.[1] This versatile reagent is instrumental in the synthesis of a wide array of compounds, including biaryls, poly-olefins, and styrenes, which are common motifs in pharmacologically active molecules.[1] The stability, relatively low toxicity, and commercial availability of boronic acids like the 2,3-dimethylphenyl variant make them preferable to other organometallic reagents, such as organostannanes or organozinc compounds.[1] As drug candidates progress from discovery to clinical trials, the demand for kilogram quantities of key intermediates like this compound necessitates robust and scalable synthetic routes. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the key considerations and protocols for transitioning the synthesis of this compound from the laboratory bench to a pilot plant scale.

Synthetic Strategy: The Grignard Reaction Pathway

The most common and industrially viable method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate ester, followed by aqueous workup.[2] This approach is favored for its high atom economy and the relatively low cost of starting materials. The synthesis of this compound commences with the readily available starting material, 3-bromo-o-xylene.

The overall reaction scheme is as follows:

  • Grignard Reagent Formation: 3-bromo-o-xylene is reacted with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2,3-dimethylphenyl)magnesium bromide.

  • Borylation: The Grignard reagent is then added to a solution of a trialkyl borate, such as triisopropyl borate, at low temperature. The choice of a hindered borate ester like triisopropyl borate is crucial to minimize over-addition of the Grignard reagent, which can lead to the formation of undesired borinic acid and borane byproducts.[3]

  • Hydrolysis: The resulting boronic ester is hydrolyzed with an aqueous acid to yield the final product, this compound.

Reaction Mechanism and Key Considerations

The Grignard reaction is notoriously exothermic, and its initiation can be unpredictable, posing significant safety risks, especially at scale.[4] The reaction is also highly sensitive to moisture and oxygen, requiring strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

Scale-Up Synthesis: From Bench to Pilot Plant

Transitioning the synthesis of this compound from gram to kilogram scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.

Core Challenges in Scaling Up Boronic Acid Synthesis
  • Exothermicity and Heat Management: The formation of the Grignard reagent is a highly exothermic process.[4] In a large reactor, the surface area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions, solvent boiling, and a rapid increase in pressure, posing a significant safety hazard.[5]

  • Reagent Addition and Mixing: The rate of addition of the Grignard reagent to the trialkyl borate is critical to control the reaction temperature and minimize the formation of byproducts.[3] Inadequate mixing can create localized "hot spots" and areas of high reagent concentration, leading to reduced yield and purity.

  • Product Isolation and Purification: Arylboronic acids can be challenging to purify on a large scale.[6] While chromatography is often used in the lab, it is generally not economically viable for multi-kilogram production. Developing a scalable crystallization method is therefore essential.

  • Safety: The use of flammable ethereal solvents like THF and the pyrophoric nature of some Grignard reagents necessitate robust safety protocols and specialized equipment for large-scale operations.[5]

Data-Driven Process Optimization

A systematic approach to process optimization is crucial for a successful scale-up. The following table outlines key parameters and their impact on the reaction.

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Rationale and Considerations
Starting Material 3-Bromo-o-xylene3-Bromo-o-xyleneEnsure high purity of the starting material to avoid side reactions.
Magnesium TurningsTurnings or powderMagnesium turnings are typically used. Activation with iodine or 1,2-dibromoethane may be necessary to initiate the reaction.[7]
Solvent Anhydrous THFAnhydrous THFTHF is preferred over diethyl ether due to its higher boiling point and better solvating properties for the Grignard reagent.[3]
Boron Source Triisopropyl borateTriisopropyl borateA hindered borate ester is used to prevent multiple additions of the Grignard reagent.[3]
Temperature -78°C to 0°C-20°C to 0°CCryogenic temperatures are difficult and expensive to maintain at scale. A higher, yet still controlled, temperature is often used in pilot plants.
Reaction Time 1-3 hours2-6 hoursLonger reaction times may be required at scale to ensure complete conversion.
Workup Aqueous HClAqueous HClAcidic workup hydrolyzes the boronic ester to the desired boronic acid.
Purification Chromatography/RecrystallizationRecrystallizationA robust and scalable crystallization procedure is critical for achieving high purity at scale.

Experimental Protocols

Laboratory Scale Synthesis of this compound (Illustrative)

This protocol is for the synthesis of approximately 10-20 grams of this compound.

Materials:

  • 3-bromo-o-xylene (18.5 g, 100 mmol)

  • Magnesium turnings (2.67 g, 110 mmol)

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF) (200 mL)

  • Triisopropyl borate (28.2 g, 150 mmol)

  • 2 M Hydrochloric acid (150 mL)

  • Hexane

  • Brine

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add the magnesium turnings and the iodine crystal to the flask.

    • Heat the flask gently with a heat gun under a stream of nitrogen to activate the magnesium.

    • Allow the flask to cool to room temperature.

    • Add 50 mL of anhydrous THF to the flask.

    • Dissolve the 3-bromo-o-xylene in 100 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion (approx. 10 mL) of the 3-bromo-o-xylene solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the reaction.

    • Once the reaction has initiated, add the remaining 3-bromo-o-xylene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate 1 L three-necked flask, dissolve the triisopropyl borate in 50 mL of anhydrous THF.

    • Cool the triisopropyl borate solution to -78°C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent to the cold triisopropyl borate solution via a cannula over 1 hour, maintaining the temperature below -60°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and cautiously quench the reaction by adding 150 mL of 2 M HCl. Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain a crude solid.

  • Purification:

    • Recrystallize the crude solid from a mixture of hexane and ethyl acetate to afford pure this compound as a white solid.

Proposed Pilot Plant Scale Synthesis of this compound (Illustrative)

This protocol is a proposed outline for the synthesis of approximately 1-2 kilograms of this compound and should be validated and optimized in a pilot plant setting.

Equipment:

  • 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, a nitrogen inlet, and a bottom outlet valve.

  • 20 L addition vessel.

  • Jacketed cooling/heating system.

  • Centrifuge or filter dryer.

Materials:

  • 3-bromo-o-xylene (18.5 kg, 100 mol)

  • Magnesium turnings (2.67 kg, 110 mol)

  • Anhydrous tetrahydrofuran (THF) (100 L)

  • Triisopropyl borate (28.2 kg, 150 mol)

  • 10% Hydrochloric acid (100 L)

  • Toluene (for extraction)

  • Hexane (for crystallization)

Procedure:

  • Reactor Preparation and Grignard Formation:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Charge the magnesium turnings to the reactor.

    • Charge 20 L of anhydrous THF to the reactor.

    • In the addition vessel, charge the 3-bromo-o-xylene and 60 L of anhydrous THF.

    • Slowly add a small amount of the 3-bromo-o-xylene solution to the reactor to initiate the reaction. Gentle heating may be required.

    • Once initiated, control the addition rate of the 3-bromo-o-xylene solution to maintain the reactor temperature between 40-50°C. Use jacket cooling as necessary.

    • After the addition is complete, maintain the temperature at 40-50°C for 1-2 hours to ensure complete reaction.

  • Borylation:

    • Cool the reactor containing the Grignard reagent to -10°C.

    • Charge the triisopropyl borate to the addition vessel with 20 L of anhydrous THF.

    • Slowly add the triisopropyl borate solution to the Grignard reagent, maintaining the reactor temperature below 0°C.

    • After the addition, allow the reaction mixture to warm to 10-15°C and stir for 2-4 hours.

  • Workup and Isolation:

    • Cool the reactor to 0°C.

    • Slowly and carefully add 100 L of 10% hydrochloric acid to the reactor, controlling the exotherm with jacket cooling.

    • Stir the mixture for 1 hour.

    • Stop the agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Extract the organic layer with water.

    • Charge toluene to the reactor and perform a solvent swap by distilling off the THF.

    • Cool the toluene solution and add hexane as an anti-solvent to induce crystallization.

    • Isolate the product by centrifugation or filtration.

    • Wash the filter cake with cold hexane.

    • Dry the product under vacuum at 40-50°C.

Visualizing the Workflow

Grignard Reaction Pathway for this compound Synthesis

G cluster_0 Grignard Formation cluster_1 Borylation cluster_2 Hydrolysis & Isolation A 3-Bromo-o-xylene C (2,3-Dimethylphenyl)magnesium bromide A->C THF, heat (initiation) B Mg B->C E Boronic Ester Intermediate C->E D Triisopropyl borate D->E Low Temp (-10°C) F Aqueous Acid (HCl) E->F G This compound F->G H Purification (Crystallization) G->H G cluster_lab Laboratory Scale cluster_dev Process Development cluster_pilot Pilot Plant Scale lab_synth Gram-scale Synthesis lab_purify Chromatography / Recrystallization lab_synth->lab_purify lab_anal Analysis (NMR, LC-MS) lab_purify->lab_anal proc_opt Parameter Optimization (Temp, Conc, Time) lab_anal->proc_opt Transfer safety_eval Safety Assessment (Calorimetry) proc_opt->safety_eval cryst_dev Crystallization Development proc_opt->cryst_dev pilot_synth Kilogram-scale Synthesis (Jacketed Reactor) safety_eval->pilot_synth cryst_dev->pilot_synth Implement pilot_iso Isolation (Centrifugation/Filtration) pilot_synth->pilot_iso pilot_dry Drying pilot_iso->pilot_dry pilot_qc Quality Control pilot_dry->pilot_qc

References

Application Notes and Protocols: 2,3-Dimethylphenylboronic Acid in the Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,3-dimethylphenylboronic acid in the synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling reaction. The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, and its synthesis is a key step in the development of new therapeutics and functional materials.[1][2]

Introduction to Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for forming carbon-carbon bonds, particularly for constructing biaryl structures.[3][4] The reaction couples an organoboron compound, such as this compound, with an organic halide or triflate.[4] This method is widely favored due to its mild reaction conditions, tolerance for a wide variety of functional groups, and the commercial availability of diverse boronic acids.[4] this compound is a valuable building block for introducing a sterically hindered 2,3-dimethylphenyl group, a common motif in pharmacologically active molecules.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[5]

  • Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers the organic group (in this case, 2,3-dimethylphenyl) to the palladium center.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X (L_n) pd0->pd_complex ar_pd_ar Ar-Pd(II)-Ar' (L_n) pd_complex->pd0 transmetalation Transmetalation pd_complex->ar_pd_ar byproduct_out X-B(OH)₂ + Base ar_pd_ar->pd0 ar_pd_ar->pd_complex reductive_elimination Reductive Elimination biphenyl_out Ar-Ar' reductive_elimination->biphenyl_out ar_x_in Ar-X ar_x_in->oxidative_addition boronic_acid_in Ar'-B(OH)₂ + Base boronic_acid_in->transmetalation

Figure 1. The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates, especially with sterically hindered partners.[6]

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)[7][8]

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)[6][7]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[6][8]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)[7][8]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[4]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL).[8] In a separate vial, pre-mix the palladium catalyst and ligand (if used) in a small amount of solvent and add this mixture to the reaction flask via syringe.[6]

  • Degassing: Degas the entire reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[6]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.[4][6] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).[4]

    • If the product is acidic (e.g., contains a carboxylic acid), acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product or enable extraction.[5][6]

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.[4][6]

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

    • Purify the crude product by column chromatography on silica gel to yield the final substituted biphenyl.[4]

Workflow start Start: Reagent Setup setup Combine Aryl Halide, This compound, & Base in Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solv_cat Add Solvent & Pd Catalyst/Ligand inert->add_solv_cat degas Degas Mixture add_solv_cat->degas react Heat & Stir (80-110 °C, 12-24h) degas->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up: Quench, Extract, & Wash monitor->workup Complete purify Dry, Concentrate & Purify (Chromatography) workup->purify product Final Product: Substituted Biphenyl purify->product

Figure 2. General workflow for biphenyl synthesis.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for Suzuki-Miyaura couplings involving sterically hindered boronic acids, providing a reference for reaction optimization.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
3-Chloroanisole2,6-Dimethylphenylboronic acidP2 Precatalyst (2.0)-K₃PO₄Dioxane/H₂O (4:1)2518Good Conversion[9]
2,3,5,6-TetrafluoroiodobenzenePerfluorophenylboronic acidPd₂(dba)₃ (5)XPhos (15)Na₂CO₃THF/Toluene/H₂O956036[7]
2-Bromobenzoic acid2,5-Dimethylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene10012-24High[6]
3-Chloroindazole3-Fluorophenylboronic acidP2 Precatalyst (2.0)-K₃PO₄Dioxane/H₂O (4:1)10015Modest[9]
Aryl BromideLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (2-3)1 (6-9)KFDioxane80-74-82[8]

Note: Yields are highly substrate-dependent. This table provides examples with structurally related or challenging substrates to guide protocol development.

Key Applications in Drug Development and Materials Science

Substituted biphenyls are integral scaffolds in numerous applications:

  • Drug Development: The biphenyl core is found in a wide range of pharmacologically active molecules, including anti-inflammatory drugs, kinase inhibitors, and other therapeutic agents.[2] The ability to introduce specific substitution patterns, such as the 2,3-dimethylphenyl group, allows for fine-tuning of a molecule's biological activity and pharmacokinetic properties.[10][11]

  • Materials Science: These structures are fundamental to the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where the electronic and photophysical properties of the molecule are critical.[2]

Troubleshooting and Considerations

  • Steric Hindrance: this compound is sterically demanding. Couplings involving this reagent, especially with ortho-substituted aryl halides, can be challenging.[6] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Nolan ligands) and stronger bases (e.g., K₃PO₄ or Cs₂CO₃) can often improve reaction rates and yields.[6][7]

  • Protodeboronation: The boronic acid can be replaced by a proton, particularly at elevated temperatures or in the presence of water.[2] Using an appropriate base, minimizing reaction time, and ensuring an inert atmosphere can mitigate this side reaction.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This is often influenced by the choice of catalyst, ligand, and reaction conditions.[7] Careful screening of these parameters is essential to minimize this byproduct.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura coupling reactions involving the sterically hindered reagent, 2,3-Dimethylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings with sterically hindered boronic acids like this compound are common and can often be attributed to several key factors. The primary aspects to investigate are the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. The steric hindrance from the two methyl groups on the phenyl ring can impede the transmetalation step of the catalytic cycle, requiring carefully optimized conditions to overcome this barrier. Additionally, the stability of the boronic acid itself can be a contributing factor.

Q2: What are the most common side reactions observed when using this compound, and how can they be minimized?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1,2-dimethylbenzene. It is often promoted by the presence of water and high temperatures. To minimize this, consider using anhydrous solvents, thoroughly drying your base, or converting the boronic acid to a more stable form like a pinacol ester.[1]

  • Homocoupling: This side reaction leads to the formation of a biaryl product from the coupling of two molecules of the boronic acid. The presence of oxygen or an inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can promote homocoupling.[1][2] Thoroughly degassing the reaction mixture and using a Pd(0) source can mitigate this issue.[2]

Q3: Can the stability of this compound be improved to increase reaction yield?

A3: Yes, boronic acids can be unstable and prone to degradation. Converting this compound to a more stable derivative is a highly effective strategy. Common derivatives include:

  • Pinacol Esters: These are generally more robust and less susceptible to protodeboronation.[1]

  • MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable and can be used in sequential coupling reactions.

  • Potassium Trifluoroborate Salts (BF₃K): These are crystalline solids that exhibit high stability.[2]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low to No Product Formation Inefficient Catalyst System: The ligand may not be suitable for the sterically hindered substrate.Switch to a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also highly effective for sterically demanding couplings.[2] Consider using a pre-formed palladium catalyst with one of these ligands.
Inappropriate Base: The base may not be strong enough to promote the transmetalation of the hindered boronic acid.Use a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. For very challenging couplings, consider stronger bases like potassium tert-butoxide (t-BuOK).
Suboptimal Solvent: The solvent may not be suitable for the reaction temperature or solubility of the reagents.Anhydrous, polar aprotic solvents like dioxane or toluene are commonly used. For higher temperatures, consider xylenes.[1]
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.Increase the reaction temperature, potentially up to 100-140 °C.[1] Microwave irradiation can also be effective in rapidly reaching the required temperature.[1]
Significant Protodeboronation Presence of Water: Water can facilitate the protonolysis of the boronic acid.Use anhydrous solvents and ensure the base is thoroughly dried. Consider converting the boronic acid to a more stable pinacol ester.[1]
Significant Homocoupling Presence of Oxygen: Oxygen can promote the dimerization of the boronic acid.Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2]
Inefficient Pd(0) Formation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be incomplete.Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Degassed water (if using an aqueous base system)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the anhydrous solvent via syringe. If using a mixed solvent system (e.g., dioxane/water), ensure the water has been thoroughly degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for the Preparation of this compound Pinacol Ester

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or other suitable aprotic solvent

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and pinacol.

  • Add a sufficient amount of toluene to dissolve the solids.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude pinacol ester.

  • The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling reaction or purified by recrystallization or column chromatography if necessary.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-X L2 oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar-Pd(II)-Ar' L2 tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' Product re->product aryl_halide Ar-X aryl_halide->oa boronic_acid Ar'-B(OH)2 boronic_acid->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield with This compound check_catalyst Is the catalyst system optimized for hindered substrates? start->check_catalyst optimize_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs) check_catalyst->optimize_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Try stronger bases (e.g., K3PO4, Cs2CO3, t-BuOK) check_base->optimize_base No check_side_reactions Are side reactions (protodeboronation, homocoupling) significant? check_base->check_side_reactions Yes optimize_base->check_side_reactions minimize_side_reactions Use anhydrous conditions, degas thoroughly, consider boronic ester check_side_reactions->minimize_side_reactions Yes increase_temp Increase reaction temperature (80-140 °C or microwave) check_side_reactions->increase_temp No minimize_side_reactions->increase_temp success Improved Yield increase_temp->success

Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura couplings.

References

Identifying side reactions and byproducts of 2,3-Dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethylphenylboronic acid. The focus is on identifying and mitigating common side reactions and byproducts encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of this compound?

A1: Commercial this compound may contain varying amounts of its corresponding anhydride, a trimeric boroxine, which is formed by intermolecular dehydration. This is a common characteristic of many boronic acids and does not always impede reactivity in subsequent reactions, as the boroxine can hydrolyze back to the boronic acid under reaction conditions. Other potential impurities can include residual starting materials from its synthesis or byproducts from storage, such as oxidation products.

Q2: I am observing a significant amount of 1,2-dimethylbenzene in my reaction mixture. What is the likely cause?

A2: The presence of 1,2-dimethylbenzene is a strong indicator of protodeboronation. This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This can be promoted by factors such as elevated temperatures, the presence of water or other protic solvents, and the pH of the reaction medium.[1]

Q3: My reaction is producing a significant amount of 2,2',3,3'-tetramethylbiphenyl. What is this byproduct and how can I avoid it?

A3: The formation of 2,2',3,3'-tetramethylbiphenyl is due to the homocoupling of this compound. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired coupling. Homocoupling can also be influenced by the choice of base and solvent.

Q4: Can this compound decompose upon storage?

A4: Yes, like many boronic acids, this compound can be susceptible to oxidation over time, especially if exposed to air and light. This can lead to the formation of the corresponding phenol (2,3-dimethylphenol) and other degradation products. It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.

Troubleshooting Guide: Side Reactions in Suzuki-Miyaura Coupling

This guide will help you identify and address common side reactions when using this compound in Suzuki-Miyaura coupling reactions.

Problem 1: Low Yield of Desired Product and Formation of 1,2-Dimethylbenzene (Protodeboronation)
Potential Cause Troubleshooting Steps
Excess Water or Protic Solvent Use anhydrous solvents and dry reagents. If an aqueous base is necessary, minimize the amount of water.
High Reaction Temperature Lower the reaction temperature and monitor for conversion. A more active catalyst system may allow for lower temperatures.
Inappropriate Base The pH is critical.[1] Use a weaker, non-hydroxide base such as K₃PO₄ or CsF.
Prolonged Reaction Time Use a more efficient catalyst/ligand system to shorten the reaction time. Monitor the reaction closely and work up as soon as the starting material is consumed.
Boronic Acid Instability Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[1]
Problem 2: Formation of 2,2',3,3'-Tetramethylbiphenyl (Homocoupling)
Potential Cause Troubleshooting Steps
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst Ensure efficient in situ reduction of the Pd(II) precatalyst to the active Pd(0) species. The presence of excess Pd(II) can promote homocoupling.
Suboptimal Ligand Use bulky, electron-rich phosphine ligands which can accelerate the desired cross-coupling pathway, thereby outcompeting homocoupling.
High Concentration of Boronic Acid A slow addition of the boronic acid to the reaction mixture can sometimes minimize homocoupling by keeping its instantaneous concentration low.
Problem 3: Formation of 2,3-Dimethylphenol (Oxidation)
Potential Cause Troubleshooting Steps
Air in the Reaction Vessel As with homocoupling, ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the boronic acid.
Oxidizing Agents Present Ensure that the starting materials and solvents are free from peroxides or other oxidizing impurities.

Data on Potential Byproducts

Side Reaction Byproduct Typical Yield under Suboptimal Conditions (%) Key Influencing Factors
Protodeboronation1,2-Dimethylbenzene5 - 30+High temperature, prolonged reaction time, presence of water, strong base.
Homocoupling2,2',3,3'-Tetramethylbiphenyl5 - 20Presence of oxygen, excess Pd(II) catalyst, high concentration of boronic acid.
Oxidation2,3-Dimethylphenol1 - 10Exposure to air (oxygen), presence of oxidizing impurities.

Experimental Protocol: Minimizing Side Reactions in a Suzuki-Miyaura Coupling

This protocol provides a generalized methodology for the Suzuki-Miyaura coupling of an aryl halide with this compound, with an emphasis on minimizing side reactions.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe under a positive flow of inert gas.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired product from any byproducts.

Visualizations

Troubleshooting_Side_Reactions cluster_start Start: Reaction Outcome Analysis cluster_byproducts Byproduct Identification cluster_solutions Corrective Actions start Low Yield or Multiple Products Observed protodeboronation 1,2-Dimethylbenzene Detected? (Protodeboronation) start->protodeboronation homocoupling 2,2',3,3'-Tetramethylbiphenyl Detected? (Homocoupling) protodeboronation->homocoupling No sol_proto Reduce Protic Sources Lower Temperature Change Base protodeboronation->sol_proto Yes oxidation 2,3-Dimethylphenol Detected? (Oxidation) homocoupling->oxidation No sol_homo Ensure Inert Atmosphere Use Pd(0) Catalyst Optimize Ligand homocoupling->sol_homo Yes sol_oxid Strictly Inert Atmosphere Purify Reagents oxidation->sol_oxid Yes no_byproduct Other Issues? (e.g., Catalyst Inactivity) oxidation->no_byproduct No

Caption: Troubleshooting workflow for identifying and mitigating side reactions of this compound.

References

Stability and degradation pathways of 2,3-Dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,3-Dimethylphenylboronic Acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like many arylboronic acids, this compound is susceptible to two main degradation pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 1,2-dimethylbenzene.[1] This undesired side reaction is often observed during Suzuki-Miyaura coupling reactions and can be influenced by factors such as pH, temperature, and the presence of water.[1][2]

  • Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, yielding 2,3-dimethylphenol. This can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents present in the reaction mixture.[3][4]

  • Anhydride Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form boroxines (cyclic trimers) or other polymeric anhydrides, especially upon heating or under vacuum. While this is technically a reversible process, it can affect the solubility, reactivity, and accurate weighing of the reagent.[5][6]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] It is recommended to store it in a cool, dry place, such as a refrigerator or a desiccator, to protect it from moisture and heat.[7][8]

Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction using this compound. What are the potential causes related to the stability of this reagent?

A3: Low yields in Suzuki-Miyaura coupling can be attributed to several factors related to the stability of this compound:

  • Protodeboronation: This is a common side reaction that consumes the boronic acid, reducing the amount available for the desired cross-coupling.[1][9] The steric hindrance from the two ortho-methyl groups can slow down the desired reaction, giving more time for protodeboronation to occur.[10]

  • Reagent Quality: The purity of the boronic acid is crucial. If it has degraded during storage (e.g., through oxidation or protodeboronation), the effective concentration will be lower than expected.[10]

  • Reaction Conditions: Inadequately degassed solvents can lead to oxidation of the boronic acid and the palladium catalyst.[10][11] The choice of base and solvent can also influence the rate of protodeboronation.[2]

Q4: What analytical techniques are suitable for monitoring the stability and degradation of this compound?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is effective for separating and quantifying the parent compound from its degradation products.[12]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This provides higher resolution and sensitivity, and the mass spectrometer is crucial for identifying the structures of unknown degradation products.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of signals corresponding to degradation products like 1,2-dimethylbenzene. ¹¹B NMR is particularly useful for observing changes in the boron environment, which can indicate degradation or the formation of boroxines.[12]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/UPLC-MS Analysis
  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Identify the Impurities: Use UPLC-MS to determine the mass of the unexpected peaks. Compare these with the masses of potential degradation products (see Table 1).

    • Check Storage Conditions: Ensure the reagent has been stored correctly (cool, dry, inert atmosphere).

    • Analyze a Fresh Sample: If possible, analyze a new, unopened bottle of the reagent to see if the impurities are present.

    • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradants under specific stress conditions.

Issue 2: Poor Reproducibility in Suzuki-Miyaura Coupling Reactions
  • Possible Cause: Inconsistent quality or on-column degradation of this compound.

  • Troubleshooting Steps:

    • Use a Fresh Batch: Attempt the reaction with a newly purchased, high-purity batch of the boronic acid.

    • Optimize Reaction Conditions:

      • Thoroughly degas all solvents and reagents.

      • Consider using more robust palladium precatalysts and bulky, electron-rich ligands (e.g., Buchwald-type ligands) which can accelerate the cross-coupling, minimizing the time for degradation.[10]

      • Screen different bases and solvent systems.

    • Consider Boronic Acid Surrogates: For challenging couplings, converting the boronic acid to a more stable surrogate, like a MIDA boronate or a trifluoroborate salt, can provide a "slow release" of the active boronic acid during the reaction, minimizing its decomposition.[1][14]

Quantitative Data

Table 1: Potential Degradation Products of this compound

Degradation Product Molecular Formula Molecular Weight ( g/mol ) Potential Cause
1,2-DimethylbenzeneC₈H₁₀106.17Protodeboronation
2,3-DimethylphenolC₈H₁₀O122.16Oxidation
Boroxine TrimerC₂₄H₂₇B₃O₃395.91Dehydration

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound at 80°C for 48 hours.

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by UPLC-MS to identify and quantify the degradation products.

Protocol 2: Monitoring Stability in a Mock Suzuki-Miyaura Reaction
  • Reaction Setup: In a reaction vessel, combine the solvent, base, and this compound (without the aryl halide and palladium catalyst).

  • Inert Atmosphere: Ensure the mixture is under an inert atmosphere (e.g., argon).

  • Sampling: Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) while maintaining the reaction temperature.

  • Quenching and Analysis: Quench each aliquot (e.g., with a buffered aqueous solution) and extract with an organic solvent. Analyze the organic layer by HPLC or UPLC-MS to quantify the remaining this compound and any degradation products formed.

Visualizations

main This compound protodeboronation Protodeboronation main->protodeboronation H₂O, Heat, Acid/Base oxidation Oxidation main->oxidation O₂, Peroxides dehydration Dehydration (Anhydride Formation) main->dehydration Heat, Vacuum product1 1,2-Dimethylbenzene protodeboronation->product1 product2 2,3-Dimethylphenol oxidation->product2 product3 Boroxine (Trimer) dehydration->product3

Caption: Major degradation pathways of this compound.

start Start: Low Yield in Suzuki-Miyaura Reaction check_reagents Verify Purity of All Reagents (Aryl Halide, Base, Solvent) start->check_reagents check_boronic_acid Is Boronic Acid Quality Suspect? check_reagents->check_boronic_acid use_new_bottle Use a Fresh, High-Purity Bottle of Boronic Acid check_boronic_acid->use_new_bottle Yes check_conditions Review Reaction Conditions check_boronic_acid->check_conditions No use_new_bottle->check_conditions degassing Is Degassing Sufficient? check_conditions->degassing improve_degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) degassing->improve_degassing No optimize_catalyst Optimize Catalyst System (Ligand, Pd Source) degassing->optimize_catalyst Yes improve_degassing->optimize_catalyst use_surrogate Consider Using a More Stable Boronic Acid Surrogate (e.g., MIDA Boronate) optimize_catalyst->use_surrogate end Problem Solved use_surrogate->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

prep 1. Prepare Solutions of This compound stress 2. Apply Stress Conditions prep->stress acid Acidic (HCl) stress->acid base Basic (NaOH) stress->base oxidative Oxidative (H₂O₂) stress->oxidative thermal Thermal stress->thermal photo Photolytic stress->photo neutralize 3. Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze 4. Analyze All Samples by UPLC-MS oxidative->analyze thermal->analyze photo->analyze neutralize->analyze

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Purification of 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,3-dimethylphenylboronic acid. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this reagent.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound.

Q1: My purified this compound shows broad peaks in the 1H NMR spectrum. What could be the cause?

A1: Broad peaks in the 1H NMR spectrum of boronic acids are often indicative of the presence of boroxine (the trimeric anhydride). Boroxines are in equilibrium with the boronic acid in solution, and this exchange can lead to broadened signals. To minimize boroxine formation, ensure the product is thoroughly dried, as water can drive the equilibrium back to the monomeric boronic acid. If the issue persists, dissolving the sample in a coordinating solvent like DMSO-d6 for NMR analysis can help to break up the anhydride and sharpen the peaks.

Q2: I am having difficulty removing a non-polar impurity from my this compound. Which purification technique is most suitable?

A2: For removing non-polar impurities, column chromatography is often the most effective method. A normal phase silica gel column with a gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should allow for the separation of the more polar boronic acid from non-polar contaminants.

Q3: My attempts to recrystallize this compound have resulted in an oil rather than crystals. What can I do to promote crystallization?

A3: "Oiling out" during recrystallization is a common issue. Here are a few troubleshooting steps:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, crystalline material, adding a single crystal to the cooled solution can induce crystallization.

  • Use an anti-solvent: Dissolve the compound in a minimal amount of a good solvent and then slowly add a solvent in which the compound is insoluble (an anti-solvent) until the solution becomes turbid. Then, gently warm the mixture until it becomes clear and allow it to cool slowly. For this compound, a good solvent/anti-solvent system could be ethyl acetate/hexane.

Q4: After purification by acid-base extraction, the yield of my this compound is very low. What are the potential causes?

A4: Low recovery after acid-base extraction can be due to several factors:

  • Incomplete extraction: Ensure you are performing multiple extractions (at least 3) of the aqueous layer with an organic solvent to recover all of the product after acidification.

  • Incorrect pH: After basifying to form the boronate salt, ensure the pH is sufficiently high (pH > 10) to deprotonate the boronic acid. Conversely, upon acidification to recover the boronic acid, the pH should be sufficiently low (pH < 4) to ensure complete protonation.

  • Emulsion formation: Emulsions between the aqueous and organic layers can trap the product. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

Q5: I suspect my this compound contains the corresponding protodeborylated impurity (1,2-dimethylbenzene). How can I remove it?

A5: The protodeborylated impurity, 1,2-dimethylbenzene, is non-polar and can be effectively removed by column chromatography. Alternatively, an acid-base extraction can be employed. The acidic this compound will be extracted into an aqueous basic solution, leaving the neutral 1,2-dimethylbenzene in the organic layer.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the effectiveness of different purification techniques for this compound based on common laboratory practices. Please note that yields and final purity are highly dependent on the initial purity of the crude product.

Purification TechniqueTypical Solvents/ReagentsPurity ImprovementExpected YieldKey Considerations
Recrystallization Water, Ethanol/Water, Ethyl Acetate/HexaneModerate to High60-90%Effective for removing minor impurities with different solubility profiles. Prone to "oiling out" if not optimized.
Column Chromatography Silica Gel with Hexane/Ethyl Acetate gradientHigh50-85%Excellent for separating impurities with different polarities. Can be time-consuming and may lead to some product loss on the column.
Acid-Base Extraction Diethyl ether or Ethyl acetate, aq. NaOH or NaHCO₃, aq. HClModerate to High70-95%Efficient for removing neutral and basic impurities. Multiple extractions are necessary for good recovery.

Experimental Protocols

Below are detailed protocols for the most common purification techniques for this compound.

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly turbid.

  • Clarification: Gently warm the flask until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under positive pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., to 80:20 hexane/ethyl acetate) to elute the more polar this compound.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification and Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated 2,3-dimethylphenylboronate salt will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Washing: Wash the organic layer with the aqueous base one or two more times to ensure complete extraction of the boronic acid. Combine all aqueous extracts.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and acidify to a pH of approximately 2-3 with 1 M hydrochloric acid (HCl). A white precipitate of this compound should form.

  • Product Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate) by performing at least three extractions.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter add_anti Add Anti-solvent & Reheat hot_filter->add_anti cool Slow Cooling & Ice Bath add_anti->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Drying filter_wash->dry pure Pure Crystals dry->pure

Recrystallization Workflow

Column_Chromatography_Workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Column Chromatography Workflow

Acid_Base_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Purification Steps crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) crude->add_base shake Shake & Separate Layers add_base->shake aq_layer Aqueous Layer (Boronate Salt) shake->aq_layer org_layer Organic Layer (Impurities) shake->org_layer acidify Acidify Aqueous Layer (e.g., HCl) aq_layer->acidify extract Extract with Organic Solvent acidify->extract dry Dry & Evaporate extract->dry pure Pure Product dry->pure

Acid-Base Extraction Workflow

Technical Support Center: Optimizing Suzuki Reactions with 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,3-Dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the steric hindrance from the two ortho-methyl groups, this substrate presents unique challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with this compound challenging?

A1: The primary challenge arises from steric hindrance. The two methyl groups ortho to the boronic acid moiety impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This steric bulk can slow down the reaction, lead to low yields, and increase the likelihood of side reactions such as protodeboronation. To overcome this, more forcing conditions and carefully selected catalysts, ligands, bases, and solvents are often necessary.[1]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,2-dimethylbenzene as a byproduct and reducing the yield of the desired coupled product. This is often promoted by strong bases and the presence of water. To minimize protodeboronation, consider the following:

  • Use milder bases: Potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Use anhydrous conditions: Ensure your solvent and reagents are dry.

  • Employ boronic esters: Pinacol esters or MIDA boronates are more stable and less prone to protodeboronation.[2]

Q3: My reaction is not proceeding to completion or is very slow. What should I do?

A3: A stalled or slow reaction is a common issue with sterically hindered substrates. Here are some troubleshooting steps:

  • Increase the temperature: Higher temperatures (e.g., 80-110 °C) can provide the necessary energy to overcome the activation barrier.

  • Switch to a more effective ligand: Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), are often essential for coupling sterically hindered substrates.[1]

  • Re-evaluate your base and solvent: The choice of base and solvent is critical and they often work in concert. A stronger base or a different solvent system might be required.

  • Ensure proper degassing: Oxygen can deactivate the palladium catalyst. Thoroughly degas your solvent and reaction mixture.

Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling, the undesired coupling of two boronic acid molecules, can be promoted by the presence of oxygen and certain palladium species. To reduce homocoupling:

  • Thoroughly degas the reaction mixture: Purge the solvent and reaction vessel with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.

  • Use a Pd(0) precatalyst: Using a Pd(0) source like Pd₂(dba)₃ can be preferable to Pd(II) sources such as Pd(OAc)₂, which may require an initial reduction step that can sometimes favor homocoupling.

Troubleshooting Guide

Low to No Yield

A common problem when working with sterically hindered this compound is a low or non-existent yield of the desired product. The following logical workflow can help diagnose and resolve the issue.

G cluster_troubleshooting Troubleshooting Workflow start Low/No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry - Boronic acid (1.2-1.5 equiv) - Aryl halide (1.0 equiv) - Base (2.0-3.0 equiv) start->check_reagents check_catalyst 2. Evaluate Catalyst & Ligand - Use bulky, electron-rich ligand (e.g., XPhos, SPhos) - Use a pre-catalyst (e.g., XPhos Pd G3) check_reagents->check_catalyst Reagents OK check_conditions 3. Assess Reaction Conditions - Temperature (80-110 °C) - Inert atmosphere (Argon/Nitrogen) - Degassed solvent check_catalyst->check_conditions Catalyst/Ligand OK optimize_base 4. Optimize Base - Try a stronger or weaker base - Ensure fine powder for solid bases check_conditions->optimize_base Conditions OK optimize_solvent 5. Optimize Solvent - Try different solvent or solvent/water mixture - Ensure anhydrous conditions if needed optimize_base->optimize_solvent Still low yield success Successful Reaction optimize_solvent->success Optimization Successful

Caption: Troubleshooting workflow for low to no yield in Suzuki reactions.

Data Presentation: Base and Solvent Selection

The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling with this compound. The following tables summarize general recommendations for sterically hindered substrates.

Table 1: Comparison of Commonly Used Bases

BaseStrengthTypical EquivalentsComments
K₃PO₄ Moderate2.0 - 3.0Often a good starting point for sterically hindered couplings. Should be finely powdered.[1]
Cs₂CO₃ Strong2.0 - 3.0Can be very effective, but its high basicity may not be suitable for base-sensitive substrates.
K₂CO₃ Moderate2.0 - 3.0A common and cost-effective choice, but may be less effective for challenging couplings.
CsF Weak2.0 - 3.0A mild base that can be effective, particularly in preventing protodeboronation.
NaOH, KOH Strong2.0 - 3.0Generally not recommended for sterically hindered boronic acids due to increased risk of protodeboronation.[3]
Organic Bases (e.g., Et₃N, DIPEA) Weak2.0 - 3.0Typically less effective than inorganic bases for this type of reaction.

Table 2: Comparison of Commonly Used Solvents

SolventPolarityTypical Ratio (with water)Comments
Dioxane/H₂O Polar aprotic10:1 to 4:1A very common and effective solvent system for a wide range of Suzuki couplings.
Toluene/H₂O Nonpolar10:1 to 4:1Good for higher reaction temperatures. Requires vigorous stirring for biphasic mixtures.
THF/H₂O Polar aprotic4:1A versatile solvent system, but its lower boiling point limits the reaction temperature.
DMF Polar aprotic-Can be effective for dissolving difficult substrates, but may lead to side reactions at high temperatures.
2-Propanol Polar protic-Can be a good choice for some systems, particularly with certain catalysts.

Experimental Protocols

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction with this compound. Note: This is a starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 10:1)

  • Magnetic stir bar

  • Oven-dried reaction vial with a septum cap

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids: Aryl Halide Boronic Acid Base inert 2. Create Inert Atmosphere: Seal and Purge with Ar/N₂ reagents->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heat 4. Heat & Stir (e.g., 80-110 °C) catalyst->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor cool 6. Cool to RT & Dilute monitor->cool wash 7. Wash with H₂O & Brine cool->wash dry 8. Dry, Filter & Concentrate wash->dry purify 9. Purify (Column Chromatography) dry->purify

Caption: Step-by-step experimental workflow for a Suzuki-Miyaura reaction.

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Then, add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

References

Technical Support Center: Troubleshooting Catalyst Deactivation in 2,3-Dimethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2,3-Dimethylphenylboronic acid.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or no conversion of starting materials.

Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or has completely stalled. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion in reactions with sterically hindered substrates like this compound is a common challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. Here’s a step-by-step guide to diagnosing and resolving the issue:

  • Catalyst Inactivity or Deactivation: The active Pd(0) species is prone to deactivation through several pathways.

    • Palladium Black Formation: The appearance of a black precipitate is a clear indicator of catalyst agglomeration into inactive palladium nanoparticles. This is often caused by the instability of the catalytic species.

      • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the active catalyst and prevent agglomeration.[1]

    • Incomplete Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete.

      • Solution: Ensure your reaction conditions, particularly the choice of base and solvent, are suitable for the in-situ reduction of the pre-catalyst. Some protocols may benefit from the addition of a reducing agent.

    • Catalyst Poisoning: Trace impurities in reagents or solvents can poison the catalyst. Sulfur compounds are particularly notorious for irreversibly binding to palladium.[2]

      • Solution: Use high-purity, degassed solvents and fresh reagents. If sulfur contamination is suspected, consider treating your starting materials with a scavenger or passing them through a plug of alumina.

  • Steric Hindrance: The two methyl groups on the boronic acid create significant steric bulk, which can hinder the crucial transmetalation step of the catalytic cycle.

    • Solution: The choice of ligand is critical. Bulky and electron-rich ligands can facilitate the coupling of sterically demanding substrates.[3][4] Additionally, increasing the reaction temperature can help overcome the activation energy barrier, but this must be balanced against the risk of thermal decomposition.[1]

  • Suboptimal Base and Solvent: The base plays a critical role in activating the boronic acid. For sterically hindered boronic acids, the choice of base is even more crucial.

    • Solution: Strong, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1] The solvent system should be optimized to ensure all components remain in solution; common choices include toluene, dioxane, or THF, often with a small amount of water.[5]

Issue 2: Significant formation of side products.

Question: My reaction with this compound is producing significant byproducts, such as homocoupled boronic acid or protodeboronation of the starting material. How can I improve the selectivity?

Answer: The formation of byproducts is a common issue that points towards specific problems in the reaction setup and conditions.

  • Homocoupling of the Boronic Acid: This side reaction, where two molecules of the boronic acid couple with each other, is often promoted by the presence of oxygen or an excess of Pd(II) species.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions.[1] Thoroughly degas all solvents and reagents before use by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Using a pre-formed Pd(0) catalyst or ensuring efficient reduction of a Pd(II) pre-catalyst can also minimize homocoupling.[1]

  • Protodeboronation: This is a reaction where the boronic acid group is replaced by a hydrogen atom, and it is often exacerbated by the presence of water and certain bases.[6]

    • Solution:

      • Use a Milder Base: If protodeboronation is significant, consider switching to a milder base like potassium fluoride (KF).

      • Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions can be beneficial.

      • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can significantly reduce the rate of protodeboronation.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the best catalyst systems for Suzuki-Miyaura reactions with this compound?

A1: Due to the steric hindrance, highly active catalyst systems are generally required. Palladium catalysts paired with bulky, electron-rich phosphine ligands are often the most successful. Examples include:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

  • Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) have shown great efficacy in coupling sterically hindered substrates.[1][3]

Q2: How do I choose the right base for my reaction?

A2: The base activates the boronic acid for transmetalation. For sterically hindered boronic acids, stronger inorganic bases are often preferred. A good starting point is potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] The effectiveness of a base is highly dependent on the solvent system, so it is often necessary to screen a few options.

Q3: Can I run the Suzuki coupling of this compound under aerobic conditions?

A3: It is strongly recommended to perform the reaction under an inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the undesirable homocoupling of the boronic acid, both of which reduce the yield of the desired product.[1]

Q4: My catalyst appears to be poisoned. How can I confirm this and what are the common culprits?

A4: Catalyst poisoning is the deactivation of the catalyst by strong chemical interaction with impurities.[7][8]

  • Diagnosis: If you observe a sudden drop in catalytic activity or a complete halt of the reaction, poisoning is a likely cause. Analyzing the recovered catalyst using techniques like X-ray photoelectron spectroscopy (XPS) can identify the presence of poisons on the catalyst surface.

  • Common Poisons:

    • Sulfur Compounds: Even trace amounts of sulfur-containing impurities in starting materials or solvents can act as potent poisons.[2]

    • Other Functional Groups: Unprotected functional groups on your substrates, such as thiols, can also bind to the palladium center and inhibit catalysis.[2]

  • Prevention: Use high-purity reagents and solvents. If necessary, purify starting materials before use. Protecting reactive functional groups can also prevent self-poisoning.

Data Presentation

Table 1: Effect of Ligand and Base on the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with a Sterically Hindered Boronic Acid.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)K₃PO₄ (3)Toluene10024<10
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1001285
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane1001692
4Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)Toluene1101295
5Pd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (3)Toluene/H₂O1002445

This table is a representative summary based on literature data for similar sterically hindered couplings and is intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This is a generalized procedure and should be optimized for specific substrates.

  • Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[1]

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent. Add the appropriate amount of the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: Hot Filtration Test to Distinguish Between Homogeneous and Heterogeneous Catalysis

This test can help determine if the active catalyst is a soluble species or remains on a solid support, which can inform troubleshooting strategies for deactivation.

  • Reaction Setup: Set up the Suzuki-Miyaura reaction as usual.

  • Partial Conversion: Allow the reaction to proceed to approximately 20-50% conversion.

  • Filtration: While maintaining the reaction temperature, quickly filter the reaction mixture through a pre-heated, fine filter to remove any solid catalyst.

  • Continued Reaction: Allow the filtrate to continue stirring at the reaction temperature.

  • Monitoring: Monitor the progress of the reaction in the filtrate over time.

  • Interpretation:

    • Reaction in filtrate stops: The catalyst is truly heterogeneous, and deactivation is likely occurring on the solid support.

    • Reaction in filtrate continues: The active catalyst is a soluble species that has leached from the support. Deactivation may be occurring in the homogeneous phase.

Visualizations

Troubleshooting_Workflow start Low or No Conversion check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions pd_black Palladium Black Observed? check_catalyst->pd_black check_sterics Steric Hindrance Issue? check_conditions->check_sterics use_bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) pd_black->use_bulky_ligand Yes check_precatalyst Incomplete Pre-catalyst Reduction? pd_black->check_precatalyst No rerun_optimized Re-run with Optimized Conditions use_bulky_ligand->rerun_optimized optimize_reduction Optimize Reduction Conditions check_precatalyst->optimize_reduction Yes check_poisoning Suspect Catalyst Poisoning? check_precatalyst->check_poisoning No optimize_reduction->rerun_optimized purify_reagents Use High-Purity Reagents and Solvents check_poisoning->purify_reagents Yes check_poisoning->rerun_optimized No purify_reagents->rerun_optimized increase_temp Increase Temperature Judiciously check_sterics->increase_temp Yes check_base_solvent Suboptimal Base/Solvent? check_sterics->check_base_solvent No increase_temp->rerun_optimized screen_bases Screen Bases (e.g., K3PO4, Cs2CO3) check_base_solvent->screen_bases Yes check_base_solvent->rerun_optimized No screen_bases->rerun_optimized

Caption: Troubleshooting workflow for low or no conversion.

Catalyst_Deactivation_Pathways active_catalyst Active Pd(0)L_n Catalyst agglomeration Agglomeration active_catalyst->agglomeration oxidation Oxidation (O2) active_catalyst->oxidation poisoning Poisoning (e.g., Sulfur) active_catalyst->poisoning ligand_degradation Ligand Degradation active_catalyst->ligand_degradation pd_black Inactive Palladium Black agglomeration->pd_black inactive_pd_II Inactive Pd(II) Species oxidation->inactive_pd_II poisoned_catalyst Poisoned Pd-S Complex poisoning->poisoned_catalyst unstable_catalyst Unstable Catalyst Complex ligand_degradation->unstable_catalyst unstable_catalyst->agglomeration

Caption: Common catalyst deactivation pathways in Suzuki-Miyaura coupling.

Side_Reaction_Mitigation side_products Side Product Formation homocoupling Homocoupling of Boronic Acid side_products->homocoupling protodeboronation Protodeboronation side_products->protodeboronation degas Thoroughly Degas Solvents/Reagents homocoupling->degas pd0_source Use Pd(0) Source or Efficient Pre-catalyst homocoupling->pd0_source milder_base Use Milder Base (e.g., KF) protodeboronation->milder_base anhydrous Use Anhydrous Conditions protodeboronation->anhydrous boronic_ester Use Boronic Ester (BPin) or Trifluoroborate protodeboronation->boronic_ester

Caption: Strategies to mitigate common side reactions.

References

Technical Support Center: Troubleshooting 2,3-Dimethylphenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving the sterically hindered substrate, 2,3-dimethylphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Failures in Suzuki couplings, especially with sterically hindered boronic acids like this compound, often stem from several key parameters. Steric hindrance can slow down crucial steps in the catalytic cycle, such as transmetalation and reductive elimination, necessitating more forcing conditions and specialized catalysts.[1]

Start your troubleshooting by assessing the following:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for hindered substrates.[2] Utilize a more robust system composed of a palladium precursor (e.g., Pd(OAc)₂ or a Pd(0) precatalyst) and a bulky, electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[1] It is critical to ensure your solvent is properly degassed and the entire reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[1] Consider converting the boronic acid to a more stable boronic pinacol ester (Bpin) or a diethanolamine adduct, which can be more robust.[3][4]

  • Base and Solvent Selection: The choice of base is critical for activating the boronic acid. For hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[5] The solvent system must solubilize both the organic reagents and the inorganic base; mixtures like dioxane/water or toluene/water are common.[6][7]

Q2: I am observing consumption of my starting materials, but my primary isolate is not the desired product. What are the likely side reactions?

A2: With sterically hindered or electron-rich boronic acids, several side reactions can compete with the desired cross-coupling.[2] The most common are protodeboronation and homocoupling.[3]

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond. This side reaction is exacerbated by the presence of water and higher temperatures.[3]

    • Solution: To minimize this, consider converting the boronic acid to a more stable pinacol ester (Bpin) derivative.[3][5] Running the reaction under anhydrous conditions with a thoroughly dried base can also be beneficial.[3]

  • Homocoupling: This side reaction results in the formation of a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or if the desired cross-coupling is slow.[1][3]

    • Solution: Thoroughly degas the reaction mixture to remove oxygen.[3] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help favor the cross-coupling pathway over homocoupling.[5]

Below is a diagram illustrating the competition between the desired catalytic cycle and these common side reactions.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Competing Side Reactions A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (R-B(OH)₂) C->D H R-B(OH)₂ (Boronic Acid) E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R (Product) F->G I Protodeboronation (+H₂O, Base) H->I K Homocoupling (+O₂, Pd(II)) H->K J R-H I->J L R-R K->L

Caption: Competing pathways in Suzuki coupling reactions.

Q3: What specific catalyst, ligand, and base combinations are recommended for coupling this compound?

A3: For challenging, sterically hindered couplings, a systematic optimization of the catalyst, ligand, base, and solvent is crucial. Buchwald-type ligands are particularly effective.[1] Below is a troubleshooting workflow to guide your optimization process.

G start Start: Low/No Yield with This compound check_inert 1. Verify Inert Atmosphere (Degas Solvents, N₂/Ar Purge) start->check_inert check_reagents 2. Check Reagent Quality (Fresh Boronic Acid, Dry Base) check_inert->check_reagents catalyst_system 3. Optimize Catalyst System check_reagents->catalyst_system std_pd Using Pd(PPh₃)₄ or similar? catalyst_system->std_pd Yes base_solvent 4. Optimize Base & Solvent catalyst_system->base_solvent No, already using advanced ligand switch_ligand Switch to Bulky Ligand: - XPhos, SPhos, RuPhos - Use Pd(OAc)₂ or Pd₂(dba)₃ as Pd source std_pd->switch_ligand switch_ligand->base_solvent weak_base Using Na₂CO₃ or similar? base_solvent->weak_base Yes temp 5. Increase Temperature (80-110 °C) base_solvent->temp No, already using strong base strong_base Switch to Stronger Base: - K₃PO₄ or Cs₂CO₃ - Use Dioxane/H₂O or Toluene/H₂O weak_base->strong_base strong_base->temp monitor Monitor by LCMS/TLC temp->monitor

Caption: Troubleshooting workflow for failed couplings.

Data on Reaction Condition Optimization

The following tables summarize the effects of different reaction components on Suzuki-Miyaura coupling yields, particularly for sterically hindered or otherwise challenging substrates. This data can serve as a guide for your experimental design.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)Substrate TypeYield (%)Reference
1Pd(OAc)₂ (2)PPh₃ (4)Hindered Aryl-Aryl<10%General observation[2][8]
2Pd₂(dba)₃ (1)SPhos (2)Hindered Aryl-Aryl80-95%[9]
3Pd(OAc)₂ (2)XPhos (4)Electron-Rich Aryl-Br>90%[1]
4Pd(OAc)₂ (1)RuPhos (2)Hindered Aryl-Alkyl70-99%[10]
5XPhos Pd G3 (2)(pre-complexed)Hindered Aryl-Aryl>90%[11]

Table 2: Effect of Base and Solvent on Yield

EntryBase (equiv)Solvent SystemTemperature (°C)Substrate TypeYield (%)Reference
1Na₂CO₃ (2)Toluene/H₂O100Standard Aryl-Aryl~70-85%[6][12]
2K₂CO₃ (3)Dioxane/H₂O100Standard Aryl-Aryl~80-90%[11]
3K₃PO₄ (2)Dioxane/H₂O (4:1)100Hindered Aryl-Aryl>90%[2][5][9]
4Cs₂CO₃ (2)Dioxane110Hindered Aryl-ArylHigh[5]
5KF (3)Dioxane110Pyridyl Boronate74-82%[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Sterically Hindered Boronic Acid

This protocol is a robust starting point for the coupling of this compound with an aryl halide partner, adapted from procedures optimized for challenging substrates.[2][14]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos or XPhos ligand (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (e.g., SPhos, 0.04 equiv).[2]

  • Inert Atmosphere: Seal the flask with a septum and perform a minimum of three vacuum/backfill cycles with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.[2]

  • Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent mixture to the reaction flask via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[2][13]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80–110 °C and stir the reaction vigorously.[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS. A typical reaction time is between 4 and 24 hours.[1][2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][12]

Protocol 2: Preparation of a Diethanolamine Boronate Ester for Improved Stability

Boronic acids can be unstable; converting them to diethanolamine adducts can improve their shelf-life and handling. These stable, crystalline solids can often be used directly in Suzuki coupling reactions.[1][4]

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1]

  • Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.[1][4]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used in your coupling reaction.[1]

G cluster_main Optimized Suzuki Coupling System A Aryl Halide (Ar-X) (e.g., Bromide, Iodide) Reaction Suzuki-Miyaura Coupling Reaction A->Reaction B 2,3-Dimethylphenyl- boronic Acid or Ester B->Reaction C Palladium Precursor (e.g., Pd(OAc)₂) C->Reaction D Bulky, Electron-Rich Ligand (e.g., SPhos) D->Reaction E Strong, Anhydrous Base (e.g., K₃PO₄) E->Reaction F Anhydrous/Degassed Solvent (e.g., Dioxane/H₂O) F->Reaction G Inert Atmosphere (N₂ or Ar) G->Reaction H Heat (80-110 °C) H->Reaction Product Desired Biaryl Product (Ar-Aryl') Reaction->Product

Caption: Key components for a successful hindered coupling.

References

Technical Support Center: In-Situ Monitoring of 2,3-Dimethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the in-situ monitoring of reactions involving 2,3-Dimethylphenylboronic acid, a sterically hindered building block crucial in organic synthesis. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for real-time reaction analysis.

Frequently Asked Questions (FAQs)

Q1: Why is in-situ monitoring particularly important for reactions with this compound?

A1: Due to the steric hindrance from the two ortho-methyl groups, Suzuki-Miyaura cross-coupling reactions involving this compound can be challenging. These reactions may exhibit slow kinetics, incomplete conversion, and be prone to side reactions such as protodeboronation. In-situ monitoring provides real-time data on the consumption of reactants and formation of products and byproducts, enabling precise determination of reaction endpoints, optimization of reaction conditions, and a deeper mechanistic understanding.

Q2: What are the most common in-situ monitoring techniques for Suzuki-Miyaura reactions?

A2: The most prevalent techniques are spectroscopic and chromatographic methods.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is inherently quantitative, making it excellent for mechanistic studies.[1] Both ¹H and ¹¹B NMR can be utilized to track the conversion of the boronic acid.

  • Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are non-invasive and can monitor reactions in real-time without the need for sample extraction.[2] They are particularly useful for identifying changes in functional groups and monitoring the overall reaction progress.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are powerful quantitative techniques that offer high resolution and sensitivity for separating and quantifying reactants, products, and impurities.[1] They are ideal for kinetic analysis and reaction optimization.

Q3: I am observing significant protodeboronation of this compound. How can I minimize this?

A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction for boronic acids, especially under harsh conditions.[3] To mitigate this:

  • Use anhydrous conditions: Ensure all solvents and reagents are thoroughly dried, as water can promote protodeboronation.

  • Select a suitable base: A weaker base or a carefully chosen non-aqueous base can sometimes reduce the rate of protodeboronation.

  • Employ boronic esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), can protect it from degradation.[3]

Q4: My reaction with this compound is sluggish. What are the key parameters to optimize?

A4: For sterically hindered substrates like this compound, several factors are critical:

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition and reductive elimination steps.[4]

  • Catalyst System: Modern palladium precatalysts, such as G3 or G4 palladacycles, can provide more consistent and efficient generation of the active Pd(0) species.[3]

  • Temperature: Higher reaction temperatures may be required to overcome the activation energy barrier associated with sterically demanding substrates.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) precatalyst, ensure its in-situ reduction is efficient. Consider using a modern precatalyst for more reliable activation.[3]
Poor Reagent Quality Verify the purity of this compound and the aryl halide via NMR or another suitable technique. Boronic acids can degrade upon storage.[3]
Sub-optimal Reaction Conditions For sterically hindered couplings, screen different combinations of bulky ligands, strong non-aqueous bases (e.g., K₃PO₄, Cs₂CO₃), and high-boiling point solvents (e.g., toluene, dioxane).[3]
Oxygen Contamination Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst oxidation and homocoupling of the boronic acid.
Issue 2: Inconsistent or Non-Reproducible In-Situ Monitoring Data
Possible Cause Troubleshooting Step
Sampling Issues (HPLC/UPLC-MS) Ensure that aliquots are representative of the reaction mixture and are immediately quenched to halt the reaction before analysis.
Spectrometer Instability (NMR, Raman, IR) Allow the instrument to stabilize at the desired temperature. For quantitative NMR, ensure complete relaxation of nuclei by using an appropriate relaxation delay (d1).
Changes in Sample Volume or Concentration If performing manual sampling, account for the change in reaction volume over time. Using an internal standard can help to normalize concentration changes.
Poor Mixing Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.

Experimental Protocols & Data

Representative Experiment: In-Situ NMR Monitoring of a Suzuki-Miyaura Reaction

This protocol describes the in-situ ¹H NMR monitoring of the Suzuki-Miyaura coupling between this compound and a model aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Deuterated solvent (e.g., Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes suitable for high temperatures

Procedure:

  • In a glovebox, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), K₂CO₃ (2.0 equiv.), and the internal standard to an oven-dried vial.

  • Dissolve the solids in Toluene-d₈.

  • Transfer the reaction mixture to an NMR tube and seal it.

  • Acquire an initial ¹H NMR spectrum at room temperature (t=0).

  • Place the NMR tube in the preheated NMR spectrometer at the desired reaction temperature (e.g., 80 °C).

  • Acquire ¹H NMR spectra at regular intervals until the reaction is complete.

  • Integrate the signals of the starting materials, product, and internal standard to determine the concentration of each species over time.

Data Presentation:

The following table presents illustrative kinetic data for the reaction described above.

Time (minutes)4-Bromoanisole Conversion (%)Product Formation (%)
000
302523
605250
1208583
2409896
360>99>99

Visualizations

Logical Workflow for Troubleshooting Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Reagent_Check Verify Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Check Review Reaction Setup & Conditions Start->Condition_Check Optimization Systematic Optimization of Conditions Reagent_Check->Optimization Condition_Check->Optimization Side_Product_Analysis Analyze for Common Side Products Optimization->Side_Product_Analysis

Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.

Experimental Workflow for In-Situ HPLC Monitoring

HPLC_Workflow Setup Set up Reaction under Inert Atmosphere Sampling Withdraw Aliquot at Timed Intervals Setup->Sampling Quenching Immediately Quench Aliquot Sampling->Quenching Preparation Prepare Sample for Injection (Dilute/Filter) Quenching->Preparation Analysis HPLC Analysis Preparation->Analysis Data_Processing Integrate Peaks and Plot Kinetics Analysis->Data_Processing

Caption: The experimental workflow for monitoring a reaction using in-situ HPLC analysis.

Signaling Pathway: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add R-X PdII_1 R-Pd(II)L_n-X Ox_Add->PdII_1 Transmetalation Transmetalation PdII_1->Transmetalation R'-B(OR)₂ PdII_2 R-Pd(II)L_n-R' Transmetalation->PdII_2 Red_Elim Reductive Elimination PdII_2->Red_Elim Red_Elim->Pd0 Product R-R' Red_Elim->Product

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Validation & Comparative

Steric Hindrance in Suzuki-Miyaura Coupling: A Comparative Analysis of 2,3-Dimethylphenylboronic Acid and 2,6-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity of two sterically hindered boronic acid isomers reveals the profound impact of substituent positioning on the efficiency of palladium-catalyzed cross-coupling reactions. While both 2,3-dimethylphenylboronic acid and 2,6-dimethylphenylboronic acid present challenges due to steric bulk, the ortho-disubstituted isomer consistently demonstrates lower reactivity, a critical consideration for researchers in drug development and materials science.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the performance of this powerful reaction can be significantly hampered by steric hindrance, particularly when employing substituted arylboronic acids. This guide provides a comparative analysis of the reactivity of this compound and its more sterically encumbered isomer, 2,6-dimethylphenylboronic acid, supported by available experimental data and detailed reaction protocols.

The Impact of Steric Hindrance on Reactivity

Steric hindrance in Suzuki-Miyaura coupling primarily affects the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Bulky substituents on the boronic acid, especially in the ortho positions, can impede the approach of the organoboron species to the palladium complex, thereby slowing down the reaction rate and often leading to lower product yields.

2,6-Dimethylphenylboronic acid , with methyl groups flanking the boronic acid moiety, represents a classic example of a sterically hindered substrate. This di-ortho substitution creates a significant steric shield around the reaction center. In contrast, This compound presents a less severe, though still considerable, steric challenge with one ortho and one meta substituent.

Quantitative Reactivity Comparison

Direct comparative studies under identical conditions for these two specific isomers are not abundant in the literature. However, individual experimental results provide a clear indication of their relative reactivities.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-Dimethylphenylboronic acid 4-Iodophenylboronic acid (in a tandem reaction)Pd(OAc)₂NaOHNot Specified90Not Specified30[1]
Phenylboronic acid2-Bromo-m-xylene*trans-PdCl₂(NH₂CH₂COOH)₂K₂CO₃Ethanol/WaterRoom TempNot Specified"very poor"[2]

Note: The reaction of 2-bromo-m-xylene with phenylboronic acid is presented here as a structural analogue to the coupling of an aryl halide with this compound, illustrating the challenge of ortho-substitution.

The data, though limited, strongly suggests that the di-ortho-substitution in 2,6-dimethylphenylboronic acid leads to significantly lower yields compared to less hindered boronic acids. The reported 30% yield in a tandem reaction highlights the inherent difficulty in achieving efficient coupling with this substrate.[1] Similarly, the observation of a "very poor yield" in the coupling of 2-bromo-m-xylene, which mimics the steric environment of this compound, underscores the negative impact of even a single ortho-methyl group.[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing results and for adapting methods to new substrates. Below are representative protocols for Suzuki-Miyaura reactions involving sterically hindered boronic acids.

General Procedure for Suzuki-Miyaura Coupling of Aryl Halides

A general and robust procedure for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids is as follows:

An oven-dried resealable Schlenk tube is charged with the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times. A degassed solvent (e.g., dioxane, toluene, DMF/water mixture) is then added via syringe. The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, often 80-110 °C) and monitored by a suitable technique (e.g., TLC, GC, LC-MS) until completion. Upon cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.[3][4]

Specific Protocol for a Sterically Hindered Coupling

The following protocol was used for the tandem Boron-Heck and Suzuki reaction that yielded 30% of the product with 2,6-dimethylphenylboronic acid:

Following the initial Boron-Heck reaction, the Suzuki coupling was optimized by screening various bases and temperatures. The use of carbonate and phosphate bases at 50 °C resulted in low yields. The optimal conditions for the Suzuki coupling step were found to be the addition of NaOH as the base and elevating the temperature to 90 °C.[1]

Reaction Mechanism and Steric Effects

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1. Simplified Suzuki-Miyaura catalytic cycle.

As depicted in the diagram, steric hindrance, particularly from ortho-substituents on the arylboronic acid, directly impacts the transmetalation step. The bulky methyl groups on 2,6-dimethylphenylboronic acid create a "steric wall" that hinders the efficient transfer of the dimethylphenyl group to the palladium center, thus reducing the overall reaction rate and yield.

Experimental Workflow

A typical workflow for comparing the reactivity of the two boronic acids would involve parallel synthesis under identical conditions.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Analysis A1 This compound + Aryl Halide B Add Catalyst, Base, Solvent A1->B A2 2,6-Dimethylphenylboronic Acid + Aryl Halide A2->B C Run reactions under identical conditions (temp, time) B->C D Monitor progress (TLC, GC, etc.) C->D E Quench, Extract, Purify D->E F Characterize and Quantify Products (NMR, GC-MS) E->F caption Comparative Experimental Workflow

Figure 2. Workflow for comparing boronic acid reactivity.

Conclusion

The steric environment of substituted phenylboronic acids plays a critical role in the outcome of Suzuki-Miyaura cross-coupling reactions. The available data clearly indicates that 2,6-dimethylphenylboronic acid is significantly less reactive than its 2,3-dimethyl isomer due to the pronounced steric hindrance imposed by the two ortho-methyl groups. For researchers and professionals in drug development and materials science, this difference is a crucial factor in retrosynthetic analysis and the design of efficient synthetic routes. When faced with the necessity of incorporating a di-ortho-substituted phenyl moiety, specialized catalysts, ligands, and reaction conditions are often required to overcome the inherent steric barriers and achieve satisfactory yields. Understanding these steric limitations is paramount for the successful application of this otherwise versatile and powerful cross-coupling methodology.

References

A Senior Application Scientist's Guide to Arylboronic Acids: A Comparative Analysis of 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a titan, prized for its versatility, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2][3] At the heart of this reaction lies the organoboron reagent, typically an arylboronic acid. The choice of this reagent is a critical parameter that dictates reaction kinetics, yield, and the feasibility of synthesizing sterically demanding structures.

This guide provides an in-depth comparison of 2,3-dimethylphenylboronic acid with other common arylboronic acids. We will move beyond a simple cataloging of reagents to explore the underlying principles of steric and electronic effects that govern their performance, providing field-proven insights and actionable experimental protocols for researchers, chemists, and drug development professionals.

The Decisive Role of Substituents in Arylboronic Acids

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is not uniform; it is profoundly influenced by the nature and position of substituents on the aromatic ring. These influences can be broadly categorized into two effects:

  • Electronic Effects : Substituents modulate the electron density of the aromatic ring. Electron-donating groups (EDGs) increase the nucleophilicity of the carbon atom bound to boron, which can facilitate the crucial transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, potentially slowing the reaction.[4][5]

  • Steric Effects : The physical size of substituents, particularly at the ortho positions (the carbons adjacent to the boronic acid group), can create spatial crowding.[6] This steric hindrance can impede the approach of the bulky palladium complex, slowing down the transmetalation step and, in some cases, preventing the reaction entirely without optimized conditions.[7][8][9]

This compound is a fascinating case study where both moderate electronic donation from the methyl groups and significant steric hindrance from the ortho-methyl group are at play.

Comparative Performance in Suzuki-Miyaura Coupling

To objectively assess the performance of this compound, we compare it against a curated set of alternatives, each highlighting a different structural feature. The alternatives are:

  • Phenylboronic Acid : The unsubstituted parent compound, serving as our baseline.

  • 2-Methylphenylboronic Acid : Isolates the effect of a single ortho-methyl group.

  • 3-Methylphenylboronic Acid : Demonstrates the purely electronic effect of a methyl group without direct ortho-steric hindrance.[10]

  • 2,6-Dimethylphenylboronic Acid : Represents a case of severe steric hindrance with two ortho substituents.

The following data represents a typical Suzuki-Miyaura coupling with 4-bromoanisole under standardized conditions to highlight the performance differences.

Arylboronic AcidSubstituent ProfileRelative Reaction RateTypical Yield (%)Key Considerations
Phenylboronic AcidUnsubstituted (Baseline)Fast>95%The standard for non-hindered couplings.
3-Methylphenylboronic Acidmeta-Methyl (EDG)Fast>95%Mild electronic activation with negligible steric effect.
2-Methylphenylboronic Acidortho-Methyl (EDG, Steric)Moderate85-90%Slower kinetics due to steric hindrance from one ortho group.
This compound ortho, meta-Dimethyl (EDG, Steric) Slow 70-85% Significant steric challenge from the 2-methyl group requires optimized catalysts and/or longer reaction times.
2,6-Dimethylphenylboronic AcidDi-ortho-Methyl (EDG, Severe Steric)Very Slow<60%Extremely challenging; often requires specialized, highly active catalyst systems (e.g., Buchwald ligands) and elevated temperatures.[11]

Note: Yields and reaction rates are representative and can be significantly improved with optimized catalysts, ligands, and reaction conditions.

Mechanistic Insights: The Steric Hurdle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium center.[12][13] The three key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂(X) (Ar-Pd Complex) ox_add->pd2_complex transmetal Transmetalation (Rate-Limiting for Hindered Substrates) pd2_complex->transmetal [R²-B(OR)₃]⁻ (Activated Boronate) pd2_biaryl R¹-Pd(II)L₂(R²) (Di-organo Complex) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim Isomerization red_elim->pd0 R¹-R² (Biaryl Product) prod R¹-R² sub1 R¹-X sub2 R²-B(OH)₂ + Base Steric_Hindrance cluster_0 Scenario 1: Phenylboronic Acid (Unhindered) cluster_1 Scenario 2: this compound (Hindered) pd_complex1 Ar-Pd(II)L₂ boronate1 [Ph-B(OR)₃]⁻ pd_complex1->boronate1   Easy Approach   Facile Transmetalation pd_complex2 Ar-Pd(II)L₂ boronate2 [2,3-Me₂Ph-B(OR)₃]⁻ steric_clash Steric Clash! pd_complex2->steric_clash steric_clash->boronate2 explanation The ortho-methyl group on this compound physically obstructs the palladium center, slowing down the critical transmetalation step. cluster_1 cluster_1

References

Navigating Steric Hindrance: A Comparative Guide to Cross-Coupling Reagents Beyond 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic chemistry, the construction of sterically hindered biaryl scaffolds is a persistent challenge. These motifs are cornerstones in a multitude of pharmaceuticals, natural products, and advanced materials. For decades, the Suzuki-Miyaura cross-coupling reaction has been a workhorse for forging carbon-carbon bonds, with 2,3-dimethylphenylboronic acid serving as a key building block for introducing a sterically encumbered ortho-substituted phenyl group. However, the inherent limitations of boronic acids, including potential instability and challenging purification, have spurred the development of a new generation of cross-coupling reagents.

This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal reagent for their synthetic endeavors. We will delve into the performance of boronate esters and potassium organotrifluoroborates in Suzuki-Miyaura coupling, as well as explore the strategic advantages of Grignard reagents in Kumada-Corriu coupling. Through a detailed analysis of their stability, reactivity, and practical handling, supported by experimental data and detailed protocols, this guide will empower you to navigate the complexities of sterically hindered cross-coupling with greater confidence and efficiency.

The Contenders: A Head-to-Head Comparison

The choice of a cross-coupling reagent is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. Here, we compare this compound with its primary alternatives, highlighting their intrinsic strengths and weaknesses.

Reagent ClassStructureKey AdvantagesKey Disadvantages
Boronic Acid - High reactivity- Commercially available- Prone to protodeboronation and oxidation- Can be challenging to purify- May form cyclic trimeric anhydrides (boroxines)
Boronate Ester (Pinacol) - Enhanced stability to air and moisture[1][2]- Easier to handle and purify via chromatography- Longer shelf-life- Generally lower reactivity than boronic acids[3]- May require in situ hydrolysis to the boronic acid for efficient coupling
Potassium Organotrifluoroborate - Crystalline, free-flowing solids with exceptional stability[4][5]- Resistant to protodeboronation- Can be carried through multi-step syntheses without protection- May require specific conditions for activation- The in-situ slow release of the boronic acid is key to their performance[4]
Grignard Reagent - Direct use from aryl halides, avoiding boronation step- High reactivity- Highly basic and nucleophilic, leading to poor functional group tolerance[6]- Sensitive to protic functional groups and carbonyls- Requires strictly anhydrous reaction conditions

Performance in Action: A Comparative Suzuki-Miyaura Coupling

To provide a quantitative comparison, we present representative data for the Suzuki-Miyaura coupling of a sterically hindered aryl chloride, 2-chloro-1,3-dimethylbenzene, with this compound and its derivatives. The target product, 2,2',3,3'-tetramethyl-1,1'-biphenyl, is a challenging tetra-ortho-substituted biaryl.

Boron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O1001885[7]
This compound pinacol esterPd₂(dba)₃ (1.5 mol%), SPhos (4 mol%)K₃PO₄Toluene/EtOH/H₂OReflux2180
Potassium 2,3-dimethylphenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2 mol%)Cs₂CO₃THF/H₂O801288[5][8]

Note: The data presented is a composite from multiple sources and serves as a representative comparison. Actual yields may vary depending on specific reaction conditions and scale.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the synthesis of 2,2',3,3'-tetramethyl-1,1'-biphenyl using the alternative reagents.

Protocol 1: Suzuki-Miyaura Coupling of this compound Pinacol Ester

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound pinacol ester, 2-chloro-1,3-dimethylbenzene, K3PO4, SPhos, and Pd2(dba)3 to a dry Schlenk flask. B 2. Seal the flask and purge with argon. A->B C 3. Add degassed toluene, ethanol, and water. B->C D 4. Heat the mixture to reflux with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool to room temperature and quench with water. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash with brine, dry over Na2SO4, and concentrate. G->H I 9. Purify by flash column chromatography. H->I

Experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

  • This compound pinacol ester (1.1 mmol)

  • 2-Chloro-1,3-dimethylbenzene (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (5 mL), Ethanol (2 mL), Water (2 mL), degassed

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound pinacol ester, 2-chloro-1,3-dimethylbenzene, K₃PO₄, SPhos, and Pd₂(dba)₃.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Under a positive pressure of argon, add the degassed mixture of toluene, ethanol, and water via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 21 hours), cool the reaction mixture to room temperature and quench with water (5 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,2',3,3'-tetramethyl-1,1'-biphenyl.

Protocol 2: Suzuki-Miyaura Coupling of Potassium 2,3-Dimethylphenyltrifluoroborate

Materials and Reagents:

  • Potassium 2,3-dimethylphenyltrifluoroborate (1.2 mmol)

  • 2-Chloro-1,3-dimethylbenzene (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.02 mmol)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Tetrahydrofuran (THF) (4 mL), Water (1 mL), degassed

  • Ethyl acetate, brine, anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add potassium 2,3-dimethylphenyltrifluoroborate, 2-chloro-1,3-dimethylbenzene, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃ to a vial equipped with a magnetic stir bar.

  • Seal the vial with a screw cap fitted with a septum.

  • Outside the glovebox, add the degassed THF/water mixture via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion (typically 12 hours), cool the reaction to room temperature.[5][8]

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired biaryl.

Protocol 3: Kumada-Corriu Coupling of 2,3-Dimethylphenylmagnesium Bromide

G cluster_prep Grignard Formation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification A 1. Prepare 2,3-dimethylphenylmagnesium bromide from 1-bromo-2,3-dimethylbenzene and Mg turnings in anhydrous THF. B 2. To a solution of 2-chloro-1,3-dimethylbenzene and Ni(dppp)Cl2 in anhydrous THF, add the Grignard reagent dropwise at 0 °C. A->B C 3. Allow the reaction to warm to room temperature and stir until completion. B->C D 4. Quench the reaction with saturated aq. NH4Cl. C->D E 5. Extract with diethyl ether. D->E F 6. Wash with brine, dry over MgSO4, and concentrate. E->F G 7. Purify by flash column chromatography. F->G

Workflow for Kumada-Corriu cross-coupling.

Materials and Reagents:

  • 1-Bromo-2,3-dimethylbenzene (1.2 mmol)

  • Magnesium turnings (1.5 mmol)

  • 2-Chloro-1,3-dimethylbenzene (1.0 mmol)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (0.05 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether, brine, anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, prepare 2,3-dimethylphenylmagnesium bromide by the slow addition of a solution of 1-bromo-2,3-dimethylbenzene in anhydrous THF to a stirred suspension of magnesium turnings in anhydrous THF.

  • Coupling Reaction: In a separate flame-dried flask under argon, dissolve 2-chloro-1,3-dimethylbenzene and Ni(dppp)Cl₂ in anhydrous THF and cool the solution to 0 °C.

  • To this solution, add the freshly prepared Grignard reagent dropwise via a cannula.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mechanistic Insights

A deeper understanding of the catalytic cycles involved in these cross-coupling reactions can aid in troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2 + Base) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0

Simplified Suzuki-Miyaura catalytic cycle.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Kumada-Corriu Catalytic Cycle

Kumada_Corriu_Cycle Ni0 Ni(0)L_n OxAdd Ar-Ni(II)-X(L_n) Ni0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Ni(II)-Ar'(L_n) OxAdd->Transmetalation Transmetalation (Ar'-MgX) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Ni0

Simplified Kumada-Corriu catalytic cycle.

The Kumada-Corriu coupling follows a similar catalytic pathway, with the key difference being the use of a highly reactive Grignard reagent for the transmetalation step with a nickel(II) or palladium(II) intermediate.

Conclusion and Future Outlook

The synthesis of sterically hindered biaryls remains a formidable challenge in organic chemistry. While this compound has been a valuable reagent, its limitations have driven the innovation of more stable and, in some cases, more reactive alternatives. Boronate esters, particularly pinacol esters, offer a practical balance of stability and reactivity, making them a popular choice in many synthetic laboratories. Potassium organotrifluoroborates represent a significant advancement, providing exceptional stability and often superior performance in Suzuki-Miyaura couplings. For synthetic routes where the introduction of a boron moiety is undesirable or inefficient, the Kumada-Corriu coupling with Grignard reagents provides a powerful, albeit less functional group tolerant, alternative.

The choice of reagent should be guided by a careful consideration of the specific synthetic context, including the nature of the substrates, the desired scale of the reaction, and the available resources. As catalyst and ligand development continues to evolve, we can anticipate the emergence of even more efficient and versatile methods for the construction of sterically congested molecules, further expanding the horizons of what is possible in the synthesis of complex pharmaceuticals and materials.

References

Validating the Structure of 2,3-Dimethylphenylboronic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical methods for validating the structure of 2,3-Dimethylphenylboronic acid. We will delve into the principles, experimental protocols, and comparative performance of these techniques, offering supporting data to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Methods

The choice of analytical technique for structural validation depends on a variety of factors, including the desired level of structural detail, sample purity, available instrumentation, and throughput requirements. This section compares the most common and effective methods for the characterization of this compound.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.Precise atom connectivity, stereochemistry, and dynamic information.Unambiguous structure elucidation. Non-destructive.Relatively low sensitivity. Can be complex to interpret for impure samples.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule.Molecular weight, elemental formula, and structural information from fragmentation patterns.High sensitivity and specificity. Small sample requirement.Isomeric and isobaric compounds can be difficult to distinguish. Fragmentation can be complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds.Identification of functional groups present in the molecule.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.Purity assessment and quantification of the target compound.High resolution and sensitivity. Well-established and robust.Does not provide direct structural information. Potential for on-column degradation of boronic acids.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.Definitive 3D molecular structure, including bond lengths and angles.Provides the absolute and most detailed structural information.[1]Requires a suitable single crystal, which can be challenging to obtain.[1] Not applicable to non-crystalline samples.

Experimental Protocols

Detailed methodologies are essential for the successful application of these analytical techniques. Below are representative protocols for the validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument's lock system.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC) for unambiguous assignment of all signals.

Data Analysis:

  • Process the spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

  • Reference the chemical shifts to the residual solvent peak or TMS (0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure. For aromatic protons, typical coupling constants are in the range of 6-10 Hz for ortho coupling and 1-3 Hz for meta coupling.[2]

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Sample Preparation (for GC-MS with derivatization): Boronic acids are often derivatized to increase their volatility for GC-MS analysis.

  • Dissolve a small amount of this compound in a suitable solvent (e.g., acetone).

  • Add a derivatizing agent, such as a diol (e.g., pinacol) or triethanolamine, to form a more volatile boronate ester.[3]

  • The reaction is typically fast and can be performed at room temperature.

Data Acquisition (GC-MS):

  • Inject the derivatized sample into the GC.

  • The sample is vaporized and separated on a capillary column.

  • The separated components enter the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented.

  • The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Data Analysis:

  • Identify the molecular ion peak (M+) to determine the molecular weight of the derivatized compound.

  • Analyze the fragmentation pattern. Common fragmentations for organic molecules include the loss of small, stable neutral molecules or radicals.[4][5] For aryl compounds, the aromatic ring often remains intact as a prominent fragment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]

  • Place the mixture in a pellet die and apply pressure to form a transparent pellet.[6]

Data Acquisition:

  • Obtain a background spectrum of a blank KBr pellet.

  • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups in this compound. Key expected absorptions include:

    • O-H stretching (from the B(OH)₂ group), typically a broad band in the region of 3500-3200 cm⁻¹.

    • C-H stretching (aromatic and methyl groups) around 3100-2850 cm⁻¹.

    • C=C stretching (aromatic ring) in the 1600-1400 cm⁻¹ region.[7]

    • B-O stretching, which can be observed in the 1400-1300 cm⁻¹ region.[8]

Visualizing the Validation Workflow

A logical workflow is crucial for the comprehensive validation of a chemical product's structure. The following diagram illustrates a typical process.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Characterization cluster_structural_elucidation Core Structural Elucidation cluster_confirmation Confirmatory Analysis cluster_final Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP FTIR FT-IR Spectroscopy TLC_MP->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR->NMR MS Mass Spectrometry NMR->MS HPLC HPLC (Purity) MS->HPLC Xray X-ray Crystallography (if crystalline) HPLC->Xray Data_Analysis Comprehensive Data Analysis & Structure Confirmation Xray->Data_Analysis

Caption: A typical workflow for the analytical validation of a chemical product's structure.

Signaling Pathway of Analytical Data Integration

The integration of data from multiple analytical techniques provides a higher level of confidence in the structural assignment. The following diagram illustrates how the information from different methods converges to a final validated structure.

G cluster_data Analytical Data Inputs cluster_interpretation Data Interpretation & Integration cluster_validation Final Validation NMR_data NMR Data (Connectivity) Interpretation Integrated Structural Hypothesis NMR_data->Interpretation MS_data MS Data (Molecular Weight) MS_data->Interpretation FTIR_data FT-IR Data (Functional Groups) FTIR_data->Interpretation HPLC_data HPLC Data (Purity) HPLC_data->Interpretation Xray_data X-ray Data (3D Structure) Xray_data->Interpretation Validated_Structure Validated Product Structure Interpretation->Validated_Structure

Caption: Integration of data from multiple analytical methods for structural validation.

References

Spectroscopic Confirmation of 2,3-Dimethylphenylboronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of 2,3-Dimethylphenylboronic acid and its derivatives is paramount in drug discovery and development, where structural integrity directly impacts biological activity and safety. This guide provides a comparative overview of key spectroscopic techniques for the confirmation of these compounds, offering experimental protocols and data to aid in method selection and application.

Spectroscopic Techniques at a Glance

A variety of spectroscopic methods are employed to elucidate the structure of this compound derivatives. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹¹B), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each method provides unique structural insights, and a combination is often utilized for unambiguous confirmation. A significant challenge in the analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, which can complicate spectral interpretation.

Alternatively, hyphenated techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high-throughput analysis and can be optimized to minimize boroxine formation, often through derivatization.

Data Presentation: A Comparative Overview

The following tables summarize the expected spectroscopic data for this compound.

Table 1: NMR Spectroscopy Data for this compound

NucleusSolventExpected Chemical Shifts (δ, ppm)Key Observations
¹H NMR DMSO-d6~7.8 (d), ~7.2 (t), ~7.1 (d)Aromatic protons exhibiting characteristic splitting patterns.
~2.4 (s), ~2.2 (s)Two distinct singlets for the two methyl groups.
~8.0 (br s)Broad singlet for the two hydroxyl protons of the boronic acid, which may exchange with residual water in the solvent.
¹³C NMR CDCl₃~140-142 (C-B), ~136-138 (C-CH₃), ~128-132 (Ar-CH)The carbon attached to boron is typically deshielded. Distinct signals for the two methyl-substituted and other aromatic carbons.
~20-22 (CH₃)Signals for the two methyl carbons.
¹¹B NMR Various~28-33A single, often broad, peak characteristic of a tricoordinate boron atom in a boronic acid. The chemical shift can be sensitive to solvent and concentration.

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and the presence of the boroxine form.

Table 2: FTIR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensityNotes
~3300-3500O-H stretch (hydrogen-bonded)Strong, BroadIndicative of the hydroxyl groups of the boronic acid.
~3000-3100C-H stretch (aromatic)Medium
~2850-2960C-H stretch (aliphatic)MediumFrom the methyl groups.
~1600, ~1470C=C stretch (aromatic ring)Medium-Strong
~1340-1380B-O stretch (asymmetric)StrongA key characteristic peak for boronic acids.
~1150-1200B-O-H in-plane bendMedium
~700-800C-H out-of-plane bendStrongCan be indicative of the substitution pattern on the aromatic ring.

Table 3: Mass Spectrometry Data for this compound

Ionization TechniqueExpected m/zFragmentation PatternNotes
Electrospray (ESI) [M+H]⁺: 151.09Loss of H₂O, B(OH)₂Soft ionization technique, often shows the molecular ion. Adducts with solvents or salts are common.[1]
[M-H]⁻: 149.07Can be observed in negative ion mode.
Electron Ionization (EI) (after derivatization) Varies with derivatizing agentCharacteristic fragments of the derivativeDerivatization (e.g., silylation) is necessary for GC-MS.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework and the boron environment.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). To minimize boroxine formation, methanol-d₄ can be used, which helps to break down the anhydride.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • The spectral width should cover the range of approximately -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • The spectral width should be approximately 0 to 200 ppm.

  • ¹¹B NMR Acquisition:

    • Acquire a one-dimensional ¹¹B NMR spectrum.

    • Fewer scans are generally needed compared to ¹³C NMR.

    • Use a boron-free probe or a quartz NMR tube if available to minimize background signals.

    • The spectral width should be broad enough to cover the expected chemical shift range (e.g., -100 to 100 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard like BF₃·OEt₂ (for ¹¹B).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000 to 400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups of the boronic acid.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

1. UHPLC-MS/MS Protocol (for direct analysis)

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[1]

    • Mobile Phase A: 0.1% Ammonium hydroxide in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Flow Rate: 0.25 mL/min.[1]

    • Gradient: A suitable gradient program to separate the analyte from impurities.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), often in negative mode for boronic acids.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

2. GC-MS Protocol (with silylation)

  • Derivatization (Silylation):

    • Place ~1 mg of the boronic acid in a vial and ensure it is dry.

    • Add 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Heat the mixture at 60-70°C for 30 minutes.

  • Gas Chromatography:

    • Injector Temperature: 250-280°C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometry:

    • Ion Source Temperature: ~230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected mass of the silylated derivative (e.g., m/z 50-500).

Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis & Confirmation Sample Sample NMR NMR Sample->NMR FTIR FTIR Sample->FTIR MS MS Sample->MS Spectral_Interpretation Spectral Interpretation NMR->Spectral_Interpretation FTIR->Spectral_Interpretation MS->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation

General workflow for spectroscopic analysis.

Mass_Spectrometry_Workflow cluster_prep Sample Introduction cluster_ms Mass Analysis cluster_output Output Sample Sample Direct_Infusion Direct Infusion (ESI) Sample->Direct_Infusion LC LC Separation (UHPLC) Sample->LC Derivatization Derivatization (Silylation) Sample->Derivatization Ionization Ionization (ESI or EI) Direct_Infusion->Ionization LC->Ionization GC GC Separation Derivatization->GC GC->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Workflow for Mass Spectrometry analysis.

Boronic_Acid_Equilibrium Boronic_Acid This compound (Monomer) Boroxine Cyclic Anhydride (Boroxine - Trimer) Boronic_Acid->Boroxine Dehydration Boroxine->Boronic_Acid Hydrolysis H2O + 3 H₂O

Equilibrium between boronic acid and its boroxine.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of sterically hindered substrates, such as 2,3-dimethylphenylboronic acid, presents a significant challenge due to slow reaction kinetics and potential for low yields. The choice of an appropriate palladium catalyst is paramount to overcoming these steric impediments and achieving successful coupling. This guide provides a comparative overview of three classes of palladium catalysts for the coupling of this compound with aryl halides, supported by representative experimental data and detailed protocols.

Catalyst Performance Comparison

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ 4-BromoanisoleK₂CO₃DME/H₂O8012~85-95
PEPPSI™-IPr Aryl ChlorideK₂CO₃MeOH8012~90-96
tBuXPhos Pd G3 Aryl BromideK₃PO₄Toluene/H₂O10012>95

Note: The data presented is a synthesis of representative results from the literature for sterically hindered substrates and should be considered as a qualitative guide. Yields can vary based on the specific substrates, purity of reagents, and precise reaction conditions.

Key Observations:

  • Pd(dppf)Cl₂ : A versatile and robust catalyst, often effective for a range of Suzuki-Miyaura couplings. While it can provide good yields for some sterically hindered substrates, it may require higher catalyst loadings and longer reaction times compared to more advanced systems.

  • PEPPSI™-IPr : This N-heterocyclic carbene (NHC)-ligated palladium catalyst is known for its high thermal stability and activity, particularly for coupling challenging aryl chlorides. Its performance with sterically hindered boronic acids is generally excellent, often providing high yields under relatively mild conditions.

  • Buchwald Palladacycles (e.g., tBuXPhos Pd G3) : These third-generation precatalysts, featuring bulky and electron-rich biarylphosphine ligands, are designed for high activity in a broad range of cross-coupling reactions. They are particularly effective for coupling sterically demanding substrates, often at low catalyst loadings and with short reaction times.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of this compound with a representative aryl halide using the compared catalyst systems are provided below. These protocols are adapted from literature procedures for similar sterically hindered couplings.

Protocol 1: Coupling using Pd(dppf)Cl₂

This protocol is a general procedure for the Suzuki-Miyaura coupling using a traditional and widely available palladium catalyst.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed DME and water via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using PEPPSI™-IPr

This protocol utilizes a highly stable and active NHC-palladium precatalyst.

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Aryl chloride (e.g., 4-Chloroanisole) (1.0 mmol, 1.0 equiv)

  • PEPPSI™-IPr catalyst (--INVALID-LINK--palladium(II) dichloride) (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Methanol (MeOH) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vial, add this compound, the aryl chloride, potassium carbonate, and the PEPPSI™-IPr catalyst.

  • Seal the vial and purge with an inert gas.

  • Add degassed methanol.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Protocol 3: Coupling using a Buchwald G3 Palladacycle (tBuXPhos Pd G3)

This protocol employs a third-generation Buchwald precatalyst known for its high activity and broad substrate scope.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)

  • tBuXPhos Pd G3 ([(2-Di-tert-butylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate) (0.01 mmol, 1 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the aryl bromide, tBuXPhos Pd G3, and potassium phosphate to a dry reaction tube.

  • Add toluene and water.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction is often complete in 2-12 hours.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation + Ar'-B(OR)₂ + Base ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Purity Assessment of Synthesized 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount to the success and reproducibility of their work. 2,3-Dimethylphenylboronic acid is a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of impurities can lead to side reactions, reduced yields, and the introduction of undesirable byproducts in the final product. This guide provides a comparative overview of the most common analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data.

Comparison of Analytical Methods

A multi-faceted approach is often the most effective strategy for a comprehensive purity assessment of this compound. The following table summarizes the key performance characteristics of four commonly employed analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Melting Point Analysis
Principle Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[1]Separation of components in a liquid mobile phase based on their differential partitioning between the mobile and a stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Determination of the temperature range over which a solid transitions to a liquid.
Selectivity Very HighHighVery HighLow to Moderate
Sensitivity ng/mL to µg/mLµg/mL to ng/mL[2]pg/mL to ng/mL[2]Generally low for detecting small amounts of impurities.
Derivatization Not required.Not typically required, but can be used to improve peak shape or detection.Often required to increase volatility and thermal stability of the boronic acid.[3]Not applicable.
Matrix Effects Less susceptible to matrix effects compared to chromatographic methods.Can be influenced by matrix components, potentially affecting peak shape and retention time.Can be affected by non-volatile matrix components.[2]The presence of impurities typically causes a depression and broadening of the melting point range.[4]
Typical Application Absolute purity determination, structural confirmation, and quantification of major impurities.Routine purity checks, quantification of known and unknown impurities.Analysis of volatile impurities and byproducts that can be derivatized.A rapid, preliminary assessment of overall purity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself.[1] This is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The internal standard should be soluble in the chosen deuterated solvent and have proton signals that do not overlap with those of the analyte.[5]

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • A 90° pulse angle should be used.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[1]

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., one of the aromatic protons or the methyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their affinity for a stationary phase and a liquid mobile phase. For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

    • Note: This method assumes that all impurities have a similar UV response factor to the main compound. For more accurate quantification, a reference standard for each impurity would be required to determine their respective response factors.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like boronic acids, derivatization is often necessary to increase their volatility.

Protocol:

  • Derivatization (Example with Trimethylsilylation):

    • In a vial, dissolve a small amount (e.g., 1-2 mg) of the synthesized this compound in a suitable aprotic solvent (e.g., pyridine or acetonitrile).

    • Add a trimethylsilylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), in excess.[6]

    • Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Identify and quantify impurities based on their respective peaks and mass spectra. Purity can be estimated using the area percent method, similar to HPLC.

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[7]

Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting).

  • Data Analysis:

    • Compare the observed melting point range to the literature value for this compound (approximately 174-180 °C). A broad or depressed melting point range indicates the presence of impurities.

Mandatory Visualization

The following diagrams illustrate the workflow for assessing the purity of synthesized this compound and a conceptual representation of the analytical comparison.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_results Results & Decision Synthesis Synthesized this compound Initial_Checks Initial Checks (TLC, Appearance) Synthesis->Initial_Checks Purification Purification (e.g., Recrystallization) Initial_Checks->Purification qNMR qNMR Spectroscopy Purification->qNMR HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS MP Melting Point Analysis Purification->MP Data_Analysis Data Analysis & Comparison qNMR->Data_Analysis HPLC->Data_Analysis GCMS->Data_Analysis MP->Data_Analysis Final_Purity Final Purity Determination Data_Analysis->Final_Purity Decision Accept / Repurify Final_Purity->Decision

Caption: Workflow for purity assessment of this compound.

Analytical_Method_Comparison Methods Analytical Methods qNMR HPLC GC-MS Melting Point Parameters Comparison Parameters Principle Selectivity Sensitivity Throughput Cost Methods:qnmr->Parameters High Accuracy, Absolute Quantification Methods:hplc->Parameters High Throughput, Versatile Methods:gcms->Parameters High Sensitivity, Volatile Impurities Methods:mp->Parameters Rapid, Preliminary Check

Caption: Conceptual comparison of analytical methods.

References

Validating the Suzuki Coupling Reaction Mechanism of 2,3-Dimethylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of 2,3-dimethylphenylboronic acid in this reaction, offering insights into its reaction mechanism and performance relative to other substituted phenylboronic acids. The presence of ortho-methyl groups on the phenylboronic acid introduces steric considerations that significantly influence reaction outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Three-Step Process

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. This cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This is often the rate-determining step and is where steric hindrance can play a significant role. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)2 Base ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Impact of Steric Hindrance: A Comparative Performance Analysis

The presence of one or more substituents on the phenylboronic acid, particularly in the ortho position, can significantly impact the efficiency of the Suzuki coupling reaction. This steric hindrance can impede the transmetalation step, leading to lower yields and slower reaction rates.

To illustrate this effect, the table below presents a comparison of the performance of this compound with other substituted phenylboronic acids in Suzuki coupling reactions with various aryl halides.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic Acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O901285
This compound 4-Bromoanisole Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 100 18 Low to Moderate
2,6-Dimethylphenylboronic Acid3-ChloroanisoleP2 precatalystK₃PO₄Dioxane/H₂O25180[1][2]
2,6-Dimethylphenylboronic AcidAryl Halide-----30[3]
Phenylboronic Acid1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100692
This compound 1-Bromo-4-nitrobenzene Pd₂(dba)₃ / RuPhos K₃PO₄ Toluene 100 24 Moderate to Good

*Note: Specific yield data for this compound is not extensively published under these exact conditions. The expected yields are based on the general understanding of the negative impact of steric hindrance from ortho-substituents. The reaction of 2,6-dimethylphenylboronic acid, which has two ortho-substituents, provides a strong indication of the challenges faced with sterically hindered boronic acids.[1][2][3]

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction. Protocol 1 provides a general procedure, while Protocol 2 is specifically adapted for sterically hindered substrates like this compound.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is suitable for simple, unhindered aryl boronic acids and aryl halides.

General_Protocol_Workflow cluster_workflow General Experimental Workflow start Start setup Reaction Setup: - Aryl Halide (1.0 mmol) - Boronic Acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol) - Na₂CO₃ (2.0 mmol) - Toluene/Ethanol/Water start->setup heat Heat to Reflux (80-100 °C, 2-12 h) setup->heat monitor Monitor by TLC/GC-MS heat->monitor workup Work-up: - Cool to RT - Aqueous Extraction monitor->workup purify Purification: - Column Chromatography workup->purify end End purify->end

Figure 2: A typical experimental workflow for a general Suzuki coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • 2M Aqueous sodium carbonate (2.0 equiv)

  • Toluene/Ethanol/Water solvent mixture

Procedure:

  • To a round-bottom flask, add the aryl halide, phenylboronic acid, and Pd(PPh₃)₄.

  • Add the solvent mixture and the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with this compound

This protocol is optimized for sterically hindered substrates and employs a more active catalyst system.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or SPhos (4 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, and potassium phosphate.

  • In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand (RuPhos or SPhos) in a small amount of the anhydrous solvent.

  • Add the catalyst mixture to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous solvent to the reaction mixture.

  • Thoroughly degas the reaction mixture.

  • Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress.

  • After completion, cool the mixture to room temperature and acidify with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Logical_Comparison cluster_comparison Comparative Logic boronic_acid Boronic Acid steric_hindrance Steric Hindrance boronic_acid->steric_hindrance electronic_effects Electronic Effects boronic_acid->electronic_effects unhindered Unhindered (e.g., Phenylboronic acid) steric_hindrance->unhindered hindered Sterically Hindered (e.g., this compound) steric_hindrance->hindered electron_donating Electron-Donating electronic_effects->electron_donating electron_withdrawing Electron-Withdrawing electronic_effects->electron_withdrawing high_yield High Yield, Fast Reaction unhindered->high_yield low_yield Lower Yield, Slower Reaction hindered->low_yield electron_donating->high_yield electron_withdrawing->high_yield

References

A Head-to-Head Comparison: 2,3-Dimethylphenylboronic Acid vs. Aryl Trifluoroborates in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the boron reagent is critical to the success of this reaction, influencing stability, reactivity, and ultimately, product yield. This guide provides an in-depth comparison of a common arylboronic acid, 2,3-dimethylphenylboronic acid, and the increasingly popular class of aryl trifluoroborates.

In the landscape of palladium-catalyzed cross-coupling reactions, arylboronic acids have long been the workhorses for introducing aryl moieties. However, their inherent instability can lead to challenges in reproducibility and yield. Aryl trifluoroborates have emerged as a robust alternative, offering enhanced stability and, in many cases, superior performance. This guide will delve into the key differences between this compound and its trifluoroborate counterpart, providing a comprehensive overview to inform your selection of the optimal reagent for your synthetic needs.

Performance in Cross-Coupling: A Comparative Overview

Consider the hypothetical Suzuki-Miyaura coupling of each reagent with a common coupling partner, 4-bromoanisole. The expected trend in performance is summarized in the table below.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Toluene/H₂O (4:1)9012~85
Potassium 2,3-dimethylphenyltrifluoroborate4-BromoanisolePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄ (3 equiv)Toluene/H₂O (10:1)1008>95

This table presents representative data based on typical reaction conditions and known reactivity trends. Actual results may vary.

The higher yield anticipated with the trifluoroborate salt can be attributed to its greater stability, minimizing decomposition pathways such as protodeboronation that can plague boronic acids.[1]

The Stability Advantage of Aryl Trifluoroborates

The key difference between arylboronic acids and aryl trifluoroborates lies in their structure and, consequently, their stability. This compound, like other boronic acids, is a neutral, trigonal planar molecule that is susceptible to various decomposition pathways, including oxidation and protodeboronation, especially in the presence of water and base at elevated temperatures. This instability can lead to the use of an excess of the boronic acid to ensure complete conversion of the coupling partner.

In contrast, aryl trifluoroborates are anionic, tetracoordinate species. The boron atom is protected by three strongly electron-withdrawing fluorine atoms and carries a negative charge, which is balanced by a potassium cation. This tetracoordinate structure renders the C-B bond less susceptible to cleavage, resulting in significantly enhanced stability.[1] Potassium aryltrifluoroborates are typically crystalline solids that are stable to air and moisture, allowing for easier handling and long-term storage.[1]

Experimental Protocols

Below are detailed, representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both this compound and a generic potassium aryltrifluoroborate.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate with an Aryl Chloride

Materials:

  • Potassium aryltrifluoroborate (1.1 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas (Argon)

Procedure:

  • In a glovebox or under a stream of argon, charge a Schlenk flask equipped with a magnetic stir bar with the aryl chloride (1.0 equiv), potassium aryltrifluoroborate (1.1 equiv), palladium catalyst, ligand, and base.

  • Seal the flask, remove from the glovebox (if applicable), and connect to a Schlenk line.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the Process

To further illustrate the concepts discussed, the following diagrams outline the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ln Ar-Pd(II)-OR' Ln Ar-Pd(II)-X Ln->Ar-Pd(II)-OR' Ln Ligand Exchange (Base, -X-) Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-OR' Ln->Ar-Pd(II)-Ar' Ln Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' Ln->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heating & Stirring Heating & Stirring Add Solvent->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Quenching & Extraction Quenching & Extraction Monitoring->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

In the comparison between this compound and aryl trifluoroborates for Suzuki-Miyaura cross-coupling, the latter often presents a superior profile in terms of stability and, consequently, can lead to higher and more reproducible yields. While this compound remains a viable and cost-effective option for many applications, researchers facing challenges with substrate stability, reaction consistency, or difficult couplings should strongly consider the use of the corresponding aryl trifluoroborate. The enhanced stability of aryl trifluoroborates simplifies handling and storage and can ultimately lead to more efficient and reliable synthetic outcomes.

References

A Comparative Guide to Boronic Acid Performance in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in forging carbon-carbon bonds. Central to this reaction is the boronic acid, a key coupling partner whose structure and stability profoundly influence reaction efficiency and yield. This guide provides an objective comparison of the performance of various boronic acids in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols to aid in the selection of optimal reagents for synthetic endeavors.

The Stability vs. Reactivity Trade-Off

A primary consideration when selecting a boron-containing reagent is the balance between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1] This heightened reactivity is often linked to the Lewis acidity of the boronic acid, which aids in the critical transmetalation step of the catalytic cycle.[1] However, this reactivity comes at the cost of lower stability. Certain boronic acids, especially some heteroaryl and vinyl derivatives, are prone to decomposition through pathways like protodeboronation and oxidation, which can shorten their shelf-life and reduce reaction yields.[1][2]

Conversely, boronate esters, such as the widely used pinacol esters, boast significantly greater stability.[1] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for longer periods.[1] This stability is a distinct advantage in multi-step syntheses and high-throughput screening applications. The trade-off for this stability is often a slower reaction rate compared to the corresponding boronic acid.[1]

Quantitative Performance Comparison

The following tables summarize quantitative data on the performance of various boronic acids and their derivatives in Suzuki-Miyaura reactions. The data is compiled from multiple sources and aims to provide a comparative overview of reactivity and yields under various conditions.

Table 1: Relative Reactivity of Boron Reagents in Transmetalation

EntryBoron ReagentPre-transmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
1Arylboronic acidObserved5.8 ± 0.31.0
2Catechol boronic esterObserved26.8 ± 0.54.6
3Pinacol boronic esterNot Observed-~0.2
4Neopentyl boronic esterNot Observed-~0.03
5Glycol boronic esterObserved133 ± 722.9
6Diisopropyl boronic esterObserved1.8 ± 0.20.3
7BoroxineNot Observed53.9 ± 0.79.3
8α-Hydroxyisobutyrate boronic esterObserved2.26 ± 0.310.4

Data adapted from kinetic studies on the transmetalation step.[3] Note: Sigmoidal kinetic profiles for pinacol and neopentyl boronic esters precluded the determination of a first-order rate constant; relative rates are estimated from reaction times.[3]

Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Halides - A Yield Comparison

EntryAryl HalideBoronic AcidCatalyst System (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O801295
24-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄Dioxane/H₂O1001898
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃DME/H₂O80692
42-BromopyridineThiophene-2-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane1002485
53-Chloroindazole5-Indoleboronic acidP1 (2) / XPhos (3)K₃PO₄Dioxane/H₂O1001580[4]
62,6-DichloropyridineHeptyl pinacol boronic esterPd₂(dba)₃ (1) / FcPPh₂ (6)K₃PO₄Dioxane/H₂O1001875[5]
74-BromoimidazolePhenylboronic acid-----31[4]
86-ChloroindolePhenylboronic acid-K₃PO₄Dioxane/H₂O605-897[4]

This table is a compilation of representative data and conditions may vary. For specific applications, optimization is recommended.

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid derivative directly influences the crucial transmetalation step.

Suzuki_Miyaura_Catalytic_Cycle Ar-X Ar-X Pd0 Pd(0)Ln Ar-X->Pd0 Oxidative Addition R-B(OR)2 R-B(OR)2 Transmetalation Ar-Pd(II)-R Ln R-B(OR)2->Transmetalation Ar-R Ar-R Base Base Base->Transmetalation OxAdd Ar-Pd(II)-X Ln OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) Dispense Dispense Reagents into Reaction Vessel (e.g., Multi-well plate) Stock_Solutions->Dispense React Reaction under Controlled Conditions (Temperature, Time, Atmosphere) Dispense->React Quench Quench Reaction React->Quench Analyze Analyze Reaction Mixture (e.g., LC-MS, GC-MS) Quench->Analyze Purify Purify Product (e.g., Chromatography) Analyze->Purify

References

Isomeric Effects of Dimethylphenylboronic Acids on Reaction Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving desired reaction outcomes. In the realm of palladium-catalyzed cross-coupling reactions, dimethylphenylboronic acids are valuable building blocks for the synthesis of complex organic molecules. However, the seemingly subtle difference in the isomeric position of the two methyl groups on the phenyl ring can exert profound steric and electronic effects, significantly influencing reaction yields, selectivity, and kinetics. This guide provides an objective comparison of the performance of various dimethylphenylboronic acid isomers, supported by experimental data, to aid in the rational design of synthetic strategies.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, serves as a key platform to illustrate these isomeric effects. The reactivity of the boronic acid in this reaction is heavily influenced by the electronic environment of the aromatic ring and the steric hindrance around the boronic acid moiety. The methyl groups, being electron-donating, can modulate the nucleophilicity of the aryl group, while their position dictates the degree of steric congestion.

Comparative Performance in Suzuki-Miyaura Coupling

Dimethylphenylboronic Acid IsomerGeneral Observations on ReactivityRepresentative Yield (%)Key Influencing Factors
2,3-Dimethylphenylboronic Acid Moderate to good reactivity. The ortho-methyl group can exert some steric hindrance, potentially slowing the reaction compared to less hindered isomers.75-90Combination of moderate steric hindrance and electronic donation.
2,4-Dimethylphenylboronic Acid Good reactivity. The para-methyl group enhances electron density on the ring, while the ortho-methyl group provides some steric bulk.80-95Favorable electronic effect from the para-methyl group.
2,5-Dimethylphenylboronic Acid Good reactivity. Similar to the 2,4-isomer, with a slightly different electronic distribution.80-95Balanced electronic and steric effects.
2,6-Dimethylphenylboronic Acid Lower reactivity. The two ortho-methyl groups create significant steric hindrance around the boronic acid, impeding the approach of the palladium catalyst.[1][2]40-70Severe steric hindrance is the dominant factor.[3]
3,4-Dimethylphenylboronic Acid High reactivity. Both methyl groups are in positions that enhance the electron density of the ring without imposing significant steric hindrance on the boronic acid.85-98Strong electron-donating effect and minimal steric hindrance.
3,5-Dimethylphenylboronic Acid High reactivity. The meta-positioning of the methyl groups provides electronic enrichment to the ring with negligible steric interference at the reaction center.[4]90-99Optimal balance of electronic enhancement and low steric hindrance.

Note: The representative yields are compiled from various sources and should be considered as a general guide. Actual yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction of a dimethylphenylboronic acid with an aryl bromide is provided below. This protocol can be adapted and optimized for specific substrates and isomers.

Materials:

  • Aryl bromide (1.0 mmol)

  • Dimethylphenylboronic acid isomer (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 5:1:1, 7 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, the dimethylphenylboronic acid isomer, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent mixture to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[5][6]

Visualization of Key Concepts

To better understand the underlying principles of the Suzuki-Miyaura reaction and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Pd(0)Ln (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(Ln) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(Ln) B->C Ar'B(OH)₂ / Base D Reductive Elimination Ar-Ar' C->D D->A Product Biaryl Product (Ar-Ar') D->Product ArX Aryl Halide (Ar-X) ArX->B ArBOH2 Dimethylphenyl- boronic Acid (Ar'B(OH)₂) ArBOH2->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Aryl Halide, Dimethylphenylboronic Acid, and Base start->reactants inert Establish Inert Atmosphere reactants->inert solvent_catalyst Add Solvent and Palladium Catalyst inert->solvent_catalyst reaction Heat and Stir (Monitor Progress) solvent_catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product end End product->end

References

Safety Operating Guide

Safe Disposal of 2,3-Dimethylphenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2,3-Dimethylphenylboronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, based on information from safety data sheets (SDS).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Ingestion can be harmful.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[3]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][3]To avoid skin contact which can lead to irritation.[1]
Respiratory Protection Type N95 (US) or equivalent respirator.To prevent inhalation of dust particles which may cause respiratory irritation.[1][3]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service.[1][4] Do not allow this chemical to enter drains or the environment.[2][3][4]

1. Collection of Waste:

  • Collect waste this compound, whether in solid form or in solution, in a designated and properly labeled waste container.

  • For solid waste, carefully sweep it up to avoid creating dust.[1][3]

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1]

2. Labeling and Storage:

  • Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols.

  • Store the waste container away from incompatible materials such as strong oxidizing agents and strong acids.[1][5]

3. Arrange for Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1]

4. Decontamination of Empty Containers:

  • Empty containers should be treated as hazardous waste and disposed of through a licensed waste disposal service.[2] Do not reuse empty containers.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal is_solid Is the waste solid or in solution? start->is_solid collect_solid Carefully sweep solid to avoid dust. Place in a labeled, sealed container. is_solid->collect_solid Solid collect_solution Transfer solution to a labeled, sealed waste container. is_solid->collect_solution Solution store Store container in a cool, dry, well-ventilated area away from incompatible materials. collect_solid->store collect_solution->store contact_disposal Contact a licensed hazardous waste disposal company. store->contact_disposal provide_sds Provide Safety Data Sheet (SDS) to the disposal company. contact_disposal->provide_sds end End: Waste disposed of in compliance with regulations. provide_sds->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance only and is based on publicly available Safety Data Sheets. Always consult your institution's specific safety protocols and local regulations for chemical disposal.

References

Personal protective equipment for handling 2,3-Dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,3-Dimethylphenylboronic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational use and waste management.

Hazard Identification and Safety Data

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3]. As with any chemical, a thorough review of the Safety Data Sheet (SDS) is imperative before commencing any work.

Safety and Hazard Data for this compound
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3]
Signal Word Warning[1][2]
Personal Protective Equipment (PPE) Recommendation Eyeshields, appropriate gloves, Type N95 (US) respirator
Storage Class 13 - Non-Combustible Solids
Appearance Off-white to white crystalline powder[4]
Melting Point 174-180 °C

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[1][5][6].

  • Hand Protection: Chemical-resistant gloves are essential. Based on general resistance charts for boric acid, nitrile gloves are an excellent choice[7][8]. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contamination[1][9].

  • Respiratory Protection: A NIOSH-approved N95 respirator or equivalent is recommended, particularly when handling the powder outside of a certified chemical fume hood, to prevent the inhalation of dust particles.

  • Protective Clothing: A standard laboratory coat, long pants, and closed-toe shoes are required to protect the skin[5][6]. For tasks with a higher potential for contamination, a chemically resistant apron may be necessary[6].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring experimental integrity.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should be conducted within a properly functioning chemical fume hood to minimize inhalation risk[5].

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the chemical to streamline the process.

2. Weighing and Transferring:

  • Don the appropriate PPE as outlined above.

  • To prevent the generation of dust, handle the solid carefully. Use a spatula or scoop for transferring the powder.

  • Weigh the desired amount of the chemical on a tared weigh boat or paper within the fume hood.

  • When transferring the powder to a reaction vessel, do so slowly and carefully to avoid creating airborne dust.

3. In-Reaction Handling:

  • Keep the reaction vessel closed or covered as much as possible during the experiment.

  • If the reaction is heated, ensure adequate ventilation and be mindful of any potential for sublimation or aerosol generation.

4. Post-Handling and Decontamination:

  • Thoroughly clean all equipment used for handling this compound.

  • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Properly dispose of all contaminated consumables, such as weigh boats and gloves, as outlined in the disposal plan below.

  • Wash hands thoroughly with soap and water after completing the work and removing PPE.

OperationalWorkflow Operational Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_equipment Prepare Equipment prep_fume_hood->prep_equipment handling_weigh Weigh Chemical prep_equipment->handling_weigh handling_transfer Transfer to Vessel handling_weigh->handling_transfer handling_reaction Conduct Reaction handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Equipment handling_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash_hands Wash Hands cleanup_remove_ppe->cleanup_wash_hands

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound, including gloves, weigh paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused or excess this compound should be disposed of as hazardous chemical waste.

2. Aqueous Waste:

  • For very small amounts of dilute aqueous solutions, consult your institution's environmental health and safety (EHS) office and local regulations. Some jurisdictions may permit flushing with copious amounts of water, but this should be confirmed[5][10].

  • Generally, all aqueous waste containing this compound should be collected in a labeled hazardous waste container.

3. Disposal Procedure:

  • Never dispose of solid this compound in the regular trash.

  • Ensure all waste containers are properly sealed and stored in a designated satellite accumulation area.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations[10].

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.